molecular formula C6H5NO2 B028198 Niacin-d4 CAS No. 66148-15-0

Niacin-d4

Katalognummer: B028198
CAS-Nummer: 66148-15-0
Molekulargewicht: 127.13 g/mol
InChI-Schlüssel: PVNIIMVLHYAWGP-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinic-d4 Acid (CAS 66148-15-0) is a deuterium-labeled analog of nicotinic acid (Vitamin B3), where four hydrogen atoms are replaced with deuterium at the 2,4,5, and 6 positions of the pyridine ring. This high-purity, fully characterized stable isotope is primarily employed as a critical internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). Its use enables precise differentiation and accurate quantification of endogenous nicotinic acid and its metabolites in complex biological matrices, thereby facilitating advanced metabolism and bioavailability studies with superior precision and reliability. In research applications, Nicotinic-d4 Acid is indispensable for elucidating the metabolic fate of nicotinic acid. It serves as a precursor in the study of essential coenzymes NAD and NADP and is used to trace enzymatic pathways involved in its own biotransformation. Furthermore, this compound finds application in method development and validation for pharmacopeial traceability, as well as in large-scale metabolic phenotyping and screening for inborn errors of metabolism. The deuterium labeling provides a distinct mass signature that is crucial for these sensitive analytical techniques. Specifications: • CAS Number: 66148-15-0 • Molecular Formula: C6HD4NO2 • Molecular Weight: 127.13 g/mol • Synonyms: Niacin-d4, 3-Pyridinecarboxylic Acid-d4, Vitamin B3-d4 Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480080
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-15-0
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Niacin-d4 for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Niacin-d4 (Deuterated Niacin or Nicotinic acid-d4), a crucial internal standard for quantitative mass spectrometry-based research and a tracer for metabolic studies.

Introduction

Niacin (Vitamin B3) is a water-soluble vitamin essential for numerous metabolic processes. Its deuterated isotopologue, this compound, in which four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium, is a valuable tool in biomedical and pharmaceutical research. It is primarily used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS due to its similar chemical and physical properties to the endogenous analyte, but with a distinct mass.[1] This allows for accurate quantification of niacin and its metabolites in biological matrices. Furthermore, this compound serves as a tracer to investigate the pharmacokinetics, metabolism, and signaling pathways of niacin.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with deuterated pyridine. The general synthetic pathway involves the bromination of pyridine-d5 (B57733), followed by a carboxylation reaction to introduce the carboxylic acid functionality.

Synthetic Pathway Overview

A plausible and documented synthetic route for Nicotinic acid-d4 involves the following key transformations:

  • Bromination of Pyridine-d5: Introduction of a bromine atom at the 3-position of the deuterated pyridine ring.

  • Carboxylation: Conversion of the resulting 3-bromopyridine-d4 (B571381) to Nicotinic acid-d4.

Experimental Protocols

Step 1: Synthesis of 3-Bromopyridine-d4

  • Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.[2]

  • Procedure:

    • To a solution of pyridine-d5 in fuming D₂SO₄, bromine is added dropwise at a controlled temperature.

    • The reaction mixture is then heated to facilitate the bromination.

    • Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product.

    • The crude 3-bromopyridine-d4 is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of Nicotinic acid-d4 (this compound)

  • Reaction: 3-Bromopyridine-d4 undergoes a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).[2]

  • Procedure:

    • A solution of 3-bromopyridine-d4 in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution.

    • After stirring for a short period, an excess of crushed dry ice (solid CO₂) is added to the reaction mixture.

    • The mixture is allowed to warm to room temperature, and the reaction is quenched with water.

    • The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4.

    • The product is collected by filtration, washed with cold water, and dried to yield crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization and High-Performance Liquid Chromatography (HPLC) are common methods for purifying nicotinic acid and its derivatives.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

  • Protocol for Recrystallization of this compound:

    • Solvent Selection: Water is a suitable solvent for the recrystallization of nicotinic acid.

    • Dissolution: The crude this compound is dissolved in a minimal amount of hot water (near boiling).

    • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated. The charcoal is then removed by hot filtration.

    • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

    • Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

    • Washing: The crystals are washed with a small amount of ice-cold water to remove any residual soluble impurities.

    • Drying: The purified this compound crystals are dried under vacuum to remove any remaining solvent.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be employed for high-purity applications. The conditions can be adapted from analytical methods for niacin.

  • General HPLC Parameters:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[3][4] A gradient elution may be necessary to achieve optimal separation.

    • Detection: UV detection at approximately 261 nm is suitable for niacin.[5]

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure to yield the purified product.

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

  • Expected Molecular Weight: The molecular weight of this compound (C₆HD₄NO₂) is approximately 127.13 g/mol .[6]

  • Mass Shift: A mass shift of M+4 compared to unlabeled niacin (C₆H₅NO₂, MW ≈ 123.11 g/mol ) is expected.[6]

  • Isotopic Purity: The isotopic purity, typically expressed as atom % D, should be determined by analyzing the mass distribution of the molecular ion peak. Commercial standards often have an isotopic purity of ≥98 atom % D.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the structure and assess the degree of deuteration.

  • ¹H NMR of Unlabeled Niacin (in D₂O): The spectrum typically shows signals for the four aromatic protons on the pyridine ring.

  • ¹H NMR of this compound: The signals corresponding to the deuterated positions on the pyridine ring will be absent or significantly reduced in intensity, confirming successful deuteration. The presence of any residual proton signals at these positions can be used to quantify the isotopic purity. The proton on the carboxylic acid group may be observable depending on the solvent.

Compound Technique Observed Data
This compoundMass Spectrometry (MS)Molecular Weight: ~127.13 g/mol ; Mass Shift: M+4
This compoundIsotopic Purity (from MS)≥98 atom % D
This compound¹H NMRAbsence or significant reduction of aromatic proton signals

Table 1: Summary of Analytical Data for this compound Characterization.

Application in Research: Niacin Signaling Pathway

Niacin exerts many of its physiological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[7] this compound can be used as a tracer to study the dynamics of this pathway in various cellular and animal models.

Niacin/GPR109A Signaling Pathway

Niacin_Signaling cluster_adipocyte In Adipocytes Niacin Niacin / this compound GPR109A GPR109A Niacin->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (↓ FFA release) PKA->Lipolysis Adipocyte Adipocyte

Caption: Niacin/GPR109A signaling pathway in adipocytes.

The binding of niacin to its receptor GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced lipolysis and release of free fatty acids (FFAs) into the circulation.[7] this compound can be administered in vivo or in vitro, and its uptake and effect on downstream signaling molecules can be traced using mass spectrometry-based techniques, providing valuable insights into the dynamics of this metabolic pathway.

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Niacin_d4_Workflow Start Pyridine-d5 Bromination Step 1: Bromination (Br₂, D₂SO₄) Start->Bromination Intermediate1 3-Bromopyridine-d4 Bromination->Intermediate1 Carboxylation Step 2: Carboxylation (n-BuLi, CO₂) Intermediate1->Carboxylation Crude_Niacin_d4 Crude this compound Carboxylation->Crude_Niacin_d4 Purification Purification Crude_Niacin_d4->Purification Recrystallization Recrystallization (Water) Purification->Recrystallization Method 1 HPLC Preparative HPLC Purification->HPLC Method 2 Pure_Niacin_d4 Pure this compound Recrystallization->Pure_Niacin_d4 HPLC->Pure_Niacin_d4 QC Quality Control (MS, NMR) Pure_Niacin_d4->QC Final_Product Final Product: This compound QC->Final_Product

Caption: Workflow for this compound synthesis and purification.

Conclusion

This technical guide outlines a robust methodology for the synthesis and purification of this compound for research applications. The described synthetic route, starting from commercially available deuterated pyridine, provides a clear path to obtaining the desired isotopically labeled compound. The detailed purification and quality control procedures are critical for ensuring the high purity and isotopic enrichment required for its use as an internal standard and metabolic tracer. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the scientific context and practical steps involved in the production and application of this compound.

References

Physicochemical Properties of Deuterated Niacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated niacin (specifically, niacin-d4), drawing comparisons with its non-deuterated counterpart. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a critical strategy in drug development to modulate pharmacokinetic and metabolic profiles. Understanding the fundamental physicochemical changes induced by deuteration is paramount for the successful application of this strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways to serve as a vital resource for researchers in the pharmaceutical and life sciences.

Introduction

Niacin (nicotinic acid or vitamin B3) is an essential human nutrient and a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to numerous metabolic and cellular signaling pathways.[1] The strategic incorporation of deuterium into the niacin molecule, creating deuterated niacin (e.g., this compound), offers a promising avenue for altering its metabolic fate, potentially enhancing its therapeutic efficacy and safety profile.[2] This guide explores the core physicochemical properties of deuterated niacin, providing a comparative analysis with standard niacin.

Comparative Physicochemical Data

The introduction of deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect and differences in bond strength and length between C-H and C-D bonds. The following tables summarize the available quantitative data for niacin and its deuterated form, this compound.

Table 1: General Physicochemical Properties

PropertyNiacin (Nicotinic Acid)This compoundReference(s)
Chemical Formula C₆H₅NO₂C₆HD₄NO₂[3],[4]
Molecular Weight 123.11 g/mol 127.14 g/mol [3],[4]
CAS Number 59-67-666148-15-0[3],[4]
Appearance White crystalline powderWhite solid[3],[5]
Melting Point 236-239 °C236-239 °C[3]

Table 2: Solubility and Partitioning Properties

PropertyNiacin (Nicotinic Acid)This compoundReference(s)
Solubility in Water 18 g/LData not available[6]
Solubility in DMSO Data not available60 mg/mL (471.96 mM)[5]
pKa 2.0, 4.85Data not available[6]
LogP 0.219Data not available[6]

Key Signaling and Metabolic Pathways

Niacin is a central molecule in cellular metabolism, primarily through its conversion to NAD+ and NADP+. These coenzymes are critical for a vast array of biological processes.

Niacin Metabolism and NAD+ Synthesis

Niacin is converted to NAD+ through the Preiss-Handler pathway. This pathway is a critical route for salvaging niacin and converting it into the metabolically active coenzyme.

Niacin_Metabolism Niacin Niacin (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide (NAMN) Niacin->NAMN  Preiss-Handler  Pathway NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD NADP NADP+ NAD->NADP  NAD+ Kinase

Figure 1: Simplified Niacin Metabolism to NAD+ and NADP+.
Niacin's Role in NF-κB Signaling

Recent studies have indicated that niacin can inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This anti-inflammatory property is of significant interest in the context of cardiovascular disease.

Niacin_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Receptor IKK IKK Complex GPR109A->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Activates Niacin Niacin Niacin->GPR109A

Figure 2: Niacin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated niacin is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments.

Determination of Niacin and its Metabolites by LC-MS/MS

This protocol is adapted from established methods for the quantification of niacin and its metabolites in biological matrices and can be applied to deuterated analogs.[9][10]

Objective: To quantify the concentration of niacin (or deuterated niacin) and its primary metabolites in plasma.

Materials:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Columns: Reversed-phase C8 or C18 column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[10]

  • Reagents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid, ammonium (B1175870) acetate, ultrapure water.

  • Samples: Plasma samples, standard solutions of niacin and its metabolites, deuterated internal standards.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 500 µL of acetonitrile containing the internal standard.[9]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (e.g., 5:95, v/v).[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-40 µL.[10]

    • Column Temperature: 25-30 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Niacin: m/z 124.1 → 80.1[9]

      • This compound: The specific transition would need to be optimized but would be based on the increased mass (e.g., m/z 128.1 → [fragment]).

Workflow Diagram:

LCMS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Experimental workflow for LC-MS/MS analysis of niacin.
Synthesis of Deuterated Niacin

The synthesis of deuterated niacin can be achieved through various methods, including H-D exchange reactions. A general approach is described in the literature for deuterating methyl groups on nicotinic acid derivatives.[11] A more general method for preparing deuterated compounds involves the use of a deuterium source like heavy water (D₂O) in the presence of a catalyst.[12]

General Procedure (Conceptual):

  • Dissolve the non-deuterated niacin precursor (e.g., 3-methylpyridine (B133936) for subsequent oxidation) in a suitable solvent system containing a deuterium source (e.g., D₂O).

  • Introduce a catalyst to facilitate the H-D exchange at specific positions on the pyridine (B92270) ring.

  • The reaction is typically carried out under controlled temperature and pressure.

  • Following the deuteration step, the intermediate is purified.

  • The deuterated intermediate is then subjected to further chemical modification (e.g., oxidation of the methyl group) to yield the final deuterated niacin product.

  • Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated niacin. While some quantitative data, particularly for pKa and LogP of this compound, remain to be experimentally determined and published, the provided information on molecular weight, solubility, and metabolic pathways offers a strong basis for further research and development. The detailed experimental protocols serve as a practical resource for scientists working on the analysis and synthesis of deuterated niacin. The visualization of key pathways aims to facilitate a deeper understanding of the biological context in which deuterated niacin will function. As the field of deuterated drugs continues to expand, a thorough characterization of these fundamental properties will be indispensable for the rational design of novel therapeutics.

References

Navigating the Nuances of Niacin-d4: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and drug development, the use of isotopically labeled compounds is indispensable. Niacin-d4, a deuterated analog of Vitamin B3, serves as a critical internal standard for mass spectrometry-based quantification of niacin and as a tracer in metabolic studies. Its utility, however, is intrinsically linked to its isotopic purity and stability. This technical guide provides an in-depth analysis of these core attributes, offering detailed experimental protocols and data to ensure the accuracy and reliability of your research.

Isotopic Purity and Chemical Properties of this compound

The isotopic purity of this compound is a crucial parameter, defining the percentage of the molecule that is fully deuterated at the specified positions. Commercially available this compound typically exhibits high isotopic and chemical purity, as summarized in the table below.

PropertySpecificationReference
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP), 99.15%, ≥99% deuterated forms (d1-d4)[1][2]
Molecular Formula C₆HD₄NO₂[3][4]
Molecular Weight 127.13 g/mol [3][4][5]
CAS Number 66148-15-0[3][4][5][6]
Appearance White to off-white solid/powder
Melting Point 236-239 °C[7]
Solubility DMSO, Methanol (B129727) (Slightly, Heated)[4][7]

Stability and Storage of this compound

The stability of this compound is paramount for its use as a reliable internal standard and for the integrity of long-term metabolic studies. Proper storage is essential to prevent degradation.

ConditionRecommended StorageShelf Life/StabilityReference
Solid (Powder) 4°C, sealed, away from moisture and light≥ 4 years[1][4]
Room temperatureInformation not available[5]
In Solvent -80°C6 months[8]
-20°C1 month[8]

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).[9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 100-200.

  • Resolution: ≥ 60,000.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z of the protonated unlabeled Niacin ([M+H]⁺) and the fully deuterated this compound ([M+4H+H]⁺).

  • Integrate the peak areas for all isotopologues (d0 to d4).

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Sum of peak areas of deuterated isotopologues) / (Sum of peak areas of all isotopologues) x 100

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Stock This compound Stock (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC LC Separation (C18) Working->LC MS HRMS Detection (ESI+) LC->MS Extract Extract Ion Chromatograms MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate

Isotopic Purity Determination Workflow
Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes a stability-indicating HPLC method for this compound and a forced degradation study to assess its stability under various stress conditions, based on ICH guidelines.[11][12]

1. HPLC Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and methanol (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 20 µL.

2. Forced Degradation Study:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the validated HPLC method and compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Niacin_d4 This compound Sample Niacin_d4->Acid Niacin_d4->Base Niacin_d4->Oxidation Niacin_d4->Thermal Niacin_d4->Photo Data Data Evaluation HPLC->Data

Forced Degradation Study Workflow

Niacin Signaling Pathway

Niacin primarily exerts its effects through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The activation of this receptor initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Niacin Niacin/Niacin-d4 Niacin->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibits

Niacin GPR109A Signaling Pathway

This technical guide provides a foundational understanding of the critical quality attributes of this compound. The provided data and experimental protocols are intended to assist researchers in the rigorous validation and application of this essential analytical standard. By ensuring the isotopic purity and stability of this compound, the scientific community can continue to rely on its performance for accurate and reproducible results in a wide array of research applications.

References

An In-depth Technical Guide to Niacin-d4 as a Precursor for NAD and NADP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Niacin-d4 in Elucidating NAD+ Metabolism

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and energy production, participating in over 400 enzymatic reactions.[1] Its decline is linked to aging and various degenerative diseases, making the study of its metabolic pathways a key area of research.[2] Niacin, or Vitamin B3, is a well-established precursor for the synthesis of NAD+ and its phosphorylated form, NADP+.[3]

This compound, a deuterium-labeled stable isotope of niacin (nicotinic acid), serves as a powerful tool for researchers.[4][5] It acts as a tracer in metabolic studies, allowing for the precise tracking and quantification of the flux through NAD+ and NADP+ biosynthetic pathways.[4][6] By incorporating a stable, heavy isotope, this compound enables the differentiation of newly synthesized NAD+ from the pre-existing pool, providing invaluable insights into the dynamics of NAD+ metabolism. This guide provides a comprehensive overview of the biochemical pathways, experimental protocols, and quantitative analysis involving this compound for NAD+ and NADP+ synthesis.

Biochemical Pathways of NAD+ and NADP+ Synthesis from Niacin

Niacin is converted to NAD+ through a series of enzymatic steps known as the Preiss-Handler pathway.[7][8][9] This pathway is distinct from the salvage pathway, which utilizes nicotinamide (NAM), and the de novo pathway, which starts from the amino acid tryptophan.[7][10]

The key steps in the Preiss-Handler pathway are:

  • Conversion to NAMN: Niacin is converted to Nicotinic Acid Mononucleotide (NAMN) by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[7]

  • Conversion to NAAD: NAMN is then adenylylated to form Nicotinic Acid Adenine Dinucleotide (NAAD) by Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT).[7][8]

  • Conversion to NAD+: Finally, NAD Synthetase (NADS) catalyzes the amidation of NAAD to produce NAD+.[7]

Once NAD+ is synthesized, it can be phosphorylated to Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) by the enzyme NAD+ kinase.[9][11] NADP+ and its reduced form, NADPH, are crucial for anabolic reactions and antioxidant defense.[9]

Caption: The Preiss-Handler pathway detailing the conversion of this compound to NAD+ and subsequently to NADP+.

It is important to note that while the precursor is this compound, the resulting NAD+ is typically observed as NAD+-d3. This is because one of the deuterium (B1214612) atoms is lost during the enzymatic reactions of the pathway.[12]

The broader context of NAD+ metabolism involves the interplay of the Preiss-Handler, salvage, and de novo pathways, all contributing to the cellular NAD+ pool.

NAD_Metabolism Overview of NAD+ Metabolic Pathways cluster_pathways Biosynthetic Pathways Tryptophan Tryptophan NAD_pool Cellular NAD+ Pool Tryptophan->NAD_pool De Novo Pathway Niacin_d4 This compound Niacin_d4->NAD_pool Preiss-Handler Pathway Nicotinamide Nicotinamide (NAM) Nicotinamide->NAD_pool Salvage Pathway NADP NADP+ NAD_pool->NADP NAD Kinase Consumption NAD+ Consuming Enzymes (Sirtuins, PARPs, CD38) NAD_pool->Consumption Consumption->Nicotinamide Recycling

Caption: The central role of the cellular NAD+ pool, fed by multiple biosynthetic pathways.

Experimental Methodologies for this compound Tracer Studies

Stable isotope labeling with this compound, followed by mass spectrometry, is a robust method to quantify the rate of NAD+ synthesis and breakdown.[6][13] A typical experimental workflow involves cell culture, incubation with this compound, metabolite extraction, and subsequent analysis.

Experimental_Workflow Workflow for this compound Labeling and Analysis start Cell Culture incubation Incubation with This compound start->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification and Analysis analysis->quantification

References

Navigating the Quality Landscape of Isotope-Labeled Standards: A Technical Guide to the Certificate of Analysis for Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and characterization of reference standards are paramount. This is particularly true for isotopically labeled compounds such as Niacin-d4, which serve as critical internal standards in bioanalytical studies. The Certificate of Analysis (CoA) is the definitive document that attests to the identity, purity, and quality of a given standard. This in-depth technical guide provides a comprehensive overview of the essential components of a CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, accessible format.

Certificate of Analysis: this compound

A Certificate of Analysis for a this compound standard is a formal document that provides detailed information about the quality control testing performed on a specific batch of the material. It serves as a guarantee of the product's specifications. Below is a representative summary of the data typically found on such a certificate.

Product Information
ParameterSpecification
Product Name This compound (Nicotinic acid-d4; 3-Pyridinecarboxylic acid-2,4,5,6-d4)
CAS Number 66148-15-0
Molecular Formula C₆HD₄NO₂
Molecular Weight 127.13 g/mol
Batch Number XXXX-YYYY
Storage Store at 2-8°C, protect from light
Quality Control Data

The following tables summarize the quantitative data obtained from various analytical tests performed on the this compound standard.

Table 1: Physicochemical Properties

TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Solubility USP <711>Soluble in water, methanolConforms

Table 2: Identification and Structural Confirmation

TestMethodSpecificationResult
¹H NMR ¹H Nuclear Magnetic ResonanceConforms to structureConforms
Mass Spectrometry ESI-MSConforms to molecular weightConforms

Table 3: Purity and Impurity Profile

TestMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.85%
Isotopic Purity Mass Spectrometry≥ 98 atom % D99.2 atom % D
Unlabeled Niacin LC-MS/MS≤ 1.0%0.15%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.12%
Sulphated Ash USP <281>≤ 0.1%< 0.05%

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 50-500.

  • Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterated species. The mass of the monoisotopic peak is compared to the theoretical mass. The mass transitions of niacin and the internal standard were m/z 124.1/80.1 and m/z 128.1/84.1 respectively.[1]

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound standard and to ensure the deuterium (B1214612) labeling is at the expected positions.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Approximately 5 mg/mL.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts and coupling patterns of the observed proton signals are compared to the expected spectrum for this compound. The absence of signals at specific positions confirms successful deuteration.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of the this compound standard.

Analytical_Workflow Analytical Workflow for this compound Certificate of Analysis cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification cluster_3 Final Product Raw_Material This compound Raw Material Sample_Prep Sample Preparation for Analysis Raw_Material->Sample_Prep HPLC HPLC-UV (Chemical Purity) Sample_Prep->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Sample_Prep->MS NMR ¹H NMR (Structure Confirmation) Sample_Prep->NMR KF Karl Fischer (Water Content) Sample_Prep->KF GC GC-HS (Residual Solvents) Sample_Prep->GC Data_Analysis Data Analysis and Comparison to Specifications HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis KF->Data_Analysis GC->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Final_Product Certified this compound Standard CoA_Generation->Final_Product

Analytical workflow for this compound certification.

Purity_Assessment_Logic Logical Flow for Purity Assessment of this compound Start Start Purity Assessment Chemical_Purity Chemical Purity (HPLC) Start->Chemical_Purity Isotopic_Purity Isotopic Purity (MS) Start->Isotopic_Purity Identity_Confirmation Identity Confirmation (NMR, MS) Start->Identity_Confirmation Check_Specs Compare to Specifications Chemical_Purity->Check_Specs Isotopic_Purity->Check_Specs Identity_Confirmation->Check_Specs Pass Meets Specifications Check_Specs->Pass All Pass Fail Does Not Meet Specifications Check_Specs->Fail Any Fail End End Assessment Pass->End Fail->End

Logical flow for the purity assessment of this compound.

References

Exploring the In Vivo Metabolic Fate of Niacin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin, also known as Vitamin B3, is a crucial nutrient for various physiological processes, primarily serving as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are fundamental to numerous metabolic reactions essential for cellular health. Niacin-d4, a deuterated form of niacin, serves as a valuable tool in metabolic research. The substitution of hydrogen with deuterium (B1214612) allows for the tracing of niacin's metabolic fate in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This technical guide provides an in-depth overview of the methodologies used to explore the metabolic fate of this compound, presents illustrative quantitative data based on studies of unlabeled niacin, and visualizes the key metabolic pathways and experimental workflows.

Metabolic Pathways of Niacin

Niacin undergoes extensive metabolism, primarily in the liver, through two main pathways: the amidation pathway and the conjugation pathway.

  • Amidation Pathway: This is a high-affinity, low-capacity pathway that converts niacin into nicotinamide. Nicotinamide is then further metabolized to various compounds, including N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PY), and N1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine. This pathway is crucial for the synthesis of NAD and NADP.

  • Conjugation Pathway: This is a low-affinity, high-capacity pathway where niacin is conjugated with glycine (B1666218) to form nicotinuric acid (NUA). NUA is then primarily excreted in the urine.

The balance between these two pathways can be influenced by the dose and formulation of niacin administered.

Niacin_Metabolism This compound This compound Nicotinamide-d4 Nicotinamide-d4 This compound->Nicotinamide-d4 Amidation Pathway Nicotinuric Acid-d4 (NUA-d4) Nicotinuric Acid-d4 (NUA-d4) This compound->Nicotinuric Acid-d4 (NUA-d4) Conjugation Pathway Urinary Excretion Urinary Excretion This compound->Urinary Excretion NAD-d4 / NADP-d4 NAD-d4 / NADP-d4 Nicotinamide-d4->NAD-d4 / NADP-d4 MNA-d4 MNA-d4 Nicotinamide-d4->MNA-d4 Nicotinamide-d4->Urinary Excretion 2-PY-d4 2-PY-d4 MNA-d4->2-PY-d4 4-PY-d4 4-PY-d4 MNA-d4->4-PY-d4 MNA-d4->Urinary Excretion 2-PY-d4->Urinary Excretion 4-PY-d4->Urinary Excretion Nicotinuric Acid-d4 (NUA-d4)->Urinary Excretion

Figure 1: Metabolic Pathways of this compound.

Experimental Protocols

The following protocols provide a framework for conducting an in vivo study to investigate the metabolic fate of this compound in a rodent model.

In Vivo Rodent Study Protocol

This protocol outlines the administration of this compound to rats and the subsequent collection of biological samples for analysis.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used. Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

  • Dosing:

    • Formulation: this compound can be dissolved in a suitable vehicle such as water or saline.

    • Route of Administration: Oral gavage is a common route for studying the metabolism of orally administered compounds. Intravenous administration can also be used to assess bioavailability.

    • Dosage: A typical oral dose might range from 10 to 50 mg/kg body weight. The exact dose should be determined based on the study objectives.

  • Sample Collection:

    • Blood: Blood samples (approximately 0.25 mL) are collected via the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of urine is recorded, and an aliquot is stored at -80°C.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Acclimatization Acclimatization This compound Dosing This compound Dosing Acclimatization->this compound Dosing Sample Collection Sample Collection This compound Dosing->Sample Collection Blood Sampling Blood Sampling Sample Collection->Blood Sampling Urine Collection Urine Collection Sample Collection->Urine Collection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Urine Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Plasma Separation->Sample Preparation Results Interpretation Results Interpretation Pharmacokinetic Modeling->Results Interpretation Metabolite Identification->Results Interpretation

Figure 2: General Experimental Workflow.
Sample Preparation Protocol

Proper sample preparation is critical for accurate quantification of this compound and its metabolites.

  • Plasma Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Urine Sample Preparation (Dilution):

    • Thaw urine samples on ice.

    • Centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.

    • Dilute the supernatant 1:10 (or as appropriate) with the mobile phase containing the internal standard.

    • Vortex and inject directly into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites need to be determined by direct infusion of standards.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Niacin and its Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Niacin5000 - 150000.5 - 1.07000 - 20000
Nicotinuric Acid (NUA)1000 - 30001.0 - 2.03000 - 8000
Nicotinamide (NAM)100 - 5002.0 - 4.01000 - 4000
N-methylnicotinamide (MNA)50 - 2004.0 - 8.0500 - 2000
N-methyl-2-pyridone-5-carboxamide (2-PY)100 - 4008.0 - 12.02000 - 6000

Note: These values are approximate and can vary significantly based on the dose, formulation, and individual patient metabolism.

Table 2: Illustrative Cumulative Urinary Excretion of Niacin and its Metabolites in Humans (% of Administered Dose)

Metabolite0-24 hours
Niacin (unchanged)5 - 10%
Nicotinuric Acid (NUA)20 - 30%
Nicotinamide (NAM)< 5%
N-methylnicotinamide (MNA)15 - 25%
N-methyl-2-pyridone-5-carboxamide (2-PY)30 - 40%
Total Recovery 70 - 90%

Note: These percentages are illustrative and can be influenced by factors such as dose and renal function.

Conclusion

The use of this compound as a tracer provides a powerful approach to elucidate the in vivo metabolic fate of niacin. The detailed experimental protocols for in vivo studies, sample preparation, and LC-MS/MS analysis outlined in this guide offer a robust framework for researchers. While specific quantitative data for this compound is limited, the provided illustrative data for unlabeled niacin offers valuable context for designing and interpreting such studies. A thorough understanding of niacin's metabolic pathways is critical for the development of new therapeutics and for optimizing the clinical use of this essential nutrient.

Niacin-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Niacin-d4, a deuterated form of niacin (Vitamin B3), for researchers, scientists, and professionals in drug development. This document outlines its core properties, analytical methodologies, and its role in metabolic pathways.

Core Properties of this compound

This compound, also known as Nicotinic acid-d4, is a stable isotope-labeled version of niacin. It serves as an invaluable tool in metabolic research and as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[1][2]

PropertyValueReference
CAS Number 66148-15-0[1][3][4][5][6][7]
Molecular Weight 127.13 g/mol [1][5][6][7][8]
Molecular Formula C₆HD₄NO₂[1]

Experimental Protocols for Niacin Analysis Using this compound

This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of niacin and its metabolites in biological matrices.[1]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting niacin and its internal standard, this compound, from human plasma involves solid phase extraction.

  • An aliquot of 100 µL of human plasma is used.[1]

  • Niacin and this compound are extracted from the plasma sample.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the samples are analyzed by LC-MS/MS.

  • Chromatographic Separation: Separation is achieved using an Inertsil® CN-3 column (100 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and a 0.002% formic acid solution in water (v/v) in a 70:30 ratio is used.[1]

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min with a 25% split ratio.[1]

  • Detection: Detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]

  • Mass Transitions: The mass transitions monitored are m/z 124.1/80.1 for niacin and m/z 128.1/84.1 for the internal standard, this compound.[1]

This methodology demonstrates high mean recovery (>80%) and observes no significant interference or matrix effects.[1]

Metabolic Pathways of Niacin

Niacin plays a crucial role in cellular metabolism, primarily through its conversion into the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[4][8] These coenzymes are vital for numerous redox reactions essential for energy production.[4]

The major metabolic pathways for niacin include:

  • The Amidation Pathway: Niacin is converted to nicotinamide, which is then used to synthesize NAD.

  • The Glycine (B1666218) Conjugation Pathway: Niacin is conjugated with glycine to form nicotinuric acid.

Excess niacin and its metabolites are eventually excreted, with N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY) being terminal metabolites.[9]

Below is a simplified representation of the core niacin metabolic pathway.

Niacin_Metabolism cluster_ingestion Dietary Intake cluster_conversion Metabolic Conversion cluster_function Cellular Functions Niacin Niacin NAD NAD Niacin->NAD Amidation Pathway NADP NADP NAD->NADP Phosphorylation Redox_Reactions Redox Reactions & Energy Production NAD->Redox_Reactions DNA_Repair DNA Repair NAD->DNA_Repair Cell_Signaling Cell Signaling NAD->Cell_Signaling NADP->Redox_Reactions

Caption: Simplified Niacin Metabolic Pathway.

Signaling Pathways Influenced by Niacin

Recent research has highlighted niacin's role in modulating inflammatory signaling pathways. Niacin has been shown to inhibit vascular inflammation by downregulating the nuclear transcription factor-κB (NF-κB) signaling pathway.[3] This anti-inflammatory effect is independent of its lipid-regulating properties.[3]

The workflow for investigating niacin's effect on the NF-κB pathway is outlined below.

Niacin_NFkB_Workflow cluster_treatment Experimental Setup cluster_analysis Analysis cluster_outcome Result HUVECs HUVECs (Endothelial Cells) oxLDL oxLDL Stimulation HUVECs->oxLDL Niacin_Treatment Niacin Treatment oxLDL->Niacin_Treatment Western_Blot Western Blot Analysis Niacin_Treatment->Western_Blot NFkB_p65 NF-κB p65 Expression Western_Blot->NFkB_p65 Notch1 Notch1 Expression Western_Blot->Notch1 Inflammation_Inhibition Inhibition of Vascular Inflammation NFkB_p65->Inflammation_Inhibition Notch1->Inflammation_Inhibition

Caption: Niacin's Effect on NF-κB Pathway Workflow.

References

An In-depth Technical Guide to the Solubility and Storage of Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and optimal storage conditions for Niacin-d4 (Nicotinic acid-d4), a deuterated analog of Niacin (Vitamin B3). This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and other scientific disciplines utilizing this compound as an internal standard or tracer.

Core Properties of this compound

This compound is a stable isotope-labeled form of nicotinic acid, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in experimental settings. The following table summarizes the available quantitative solubility data. It is important to note that for some solvents, data for the non-deuterated parent compound, Niacin, is provided as a close approximation, given that deuteration typically has a minimal effect on solubility.

SolventReported Solubility (this compound)Reported Solubility (Niacin)Notes
Dimethyl Sulfoxide (DMSO) 60 - 83.33 mg/mL[1][2][3]20 mg/mL[4]Sonication is recommended to aid dissolution.[1][2] Hygroscopic DMSO can significantly impact solubility; it is advisable to use newly opened DMSO.[1]
Water -2 mg/mL[4]Sonication is recommended.[4] Niacin is highly soluble in water, with some reports stating 1 g in 1.5 mL at room temperature.[5] The solubility is pH-dependent.[5]
Ethanol -< 1 mg/mL (slightly soluble)[4]-
Methanol -Soluble[5]-
Phosphate-Buffered Saline (PBS, pH 7.2) -~10 mg/mL (for Nicotinamide)Data for the amide form of niacin is provided as a reference.

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and ensure the accuracy of experimental results. The following storage conditions are recommended:

Solid Form:

  • Short-term: Store at 4°C, sealed, and protected from moisture and light.[1]

  • Long-term: For extended storage, it is recommended to store the solid powder at -20°C for up to 3 years, keeping it away from direct sunlight.[2]

In Solution:

  • Short-term: Stock solutions can be stored at -20°C for up to 1 month.[1]

  • Long-term: For storage longer than one month, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months to a year.[1][2]

  • General Guideline: To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots of the stock solution.[1]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Cryogenic vials for aliquoting

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 10 mg/mL.

  • Vortex the solution for 1-2 minutes to facilitate initial dissolution.

  • Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in cryogenic vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term use.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships for handling this compound.

cluster_storage This compound Storage Protocol Solid Solid ShortTerm_Solid Short-Term (4°C, sealed, dark) Solid->ShortTerm_Solid LongTerm_Solid Long-Term (-20°C, sealed, dark) Solid->LongTerm_Solid Solution Solution ShortTerm_Solution Short-Term (-20°C, 1 month) Solution->ShortTerm_Solution LongTerm_Solution Long-Term (-80°C, 6-12 months) Solution->LongTerm_Solution

Caption: Recommended storage conditions for this compound in solid and solution forms.

cluster_prep Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Start->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Sonicate Sonicate until Dissolved Vortex->Sonicate Aliquot Aliquot into Vials Sonicate->Aliquot Store Store at -80°C Aliquot->Store End End Store->End

Caption: Step-by-step workflow for preparing a this compound stock solution.

References

Commercial Sources and Applications of High-Purity Niacin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Niacin-d4 (Nicotinic acid-d4), its applications in quantitative analysis, and detailed experimental protocols. This compound serves as an invaluable tool, primarily as an internal standard, in mass spectrometry-based bioanalytical methods for pharmacokinetics, metabolic studies, and clinical diagnostics.[1][2] Its deuterated structure ensures co-elution with the endogenous analyte, niacin, while allowing for mass-based differentiation, leading to highly accurate and precise quantification.

Commercial Availability of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The products are typically available as a powder and are accompanied by a Certificate of Analysis (CoA) detailing the chemical purity and isotopic enrichment. Below is a summary of offerings from prominent vendors.

SupplierProduct NameCAS NumberChemical PurityIsotopic Purity (atom % D)Available Quantities
Sigma-Aldrich Nicotinic acid-(ring-d4)66148-15-0≥98% (CP)≥98 atom % D500 mg
MedchemExpress This compound66148-15-099.15%Not Specified1 mg, 5 mg, 10 mg
Clearsynth Nicotinic Acid-d466148-15-0≥99% (HPLC)Not Specified5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 250 mg
Cayman Chemical Nicotinamide-d4347841-88-7≥99% deuterated forms (d1-d4)Not SpecifiedNot Specified
Cambridge Isotope Laboratories, Inc. Nicotinic acid (D₄, 98%)66148-15-098%98%1 g
Simson Pharma Limited This compound (Nicotinic Acid-d4)66148-15-0Not SpecifiedNot SpecifiedNot Specified
TargetMol Vitamin B3-d4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Immunomart This compound66148-15-099.15%Not Specified1 mg, 5 mg, 10 mg
MedKoo d4-nicotinic acid66148-15-0>98%Not Specified1 mg, Bulk Inquiry

Experimental Protocols for Quantitative Analysis

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify niacin in various biological matrices.[2][3]

Protocol 1: LC-MS/MS Quantification of Niacin in Human Plasma

This protocol is adapted from methodologies described for the bioanalysis of niacin in human plasma.[4][5]

1. Materials and Reagents:

  • Niacin and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of niacin and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of niacin by serial dilution of the stock solution with a methanol/water mixture.

  • Prepare a working IS solution of this compound at a suitable concentration (e.g., 100 ng/mL).

  • Prepare calibration curve standards and QC samples by spiking appropriate amounts of the niacin working solutions into drug-free human plasma.

3. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound working IS solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent

  • Column: Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase: Methanol:2 mM ammonium (B1175870) acetate (B1210297) (3:97, v/v)

  • Flow Rate: 1 mL/min (with a 1:1 split)

  • Injection Volume: 40 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Niacin: m/z 124.1 → 80.1

    • This compound: m/z 128.1 → 84.1

5. Data Analysis:

  • Quantify niacin concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrants.

Protocol 2: GC-MS Quantification of Niacin in Food Supplements

This protocol outlines a direct GC-MS method for the analysis of niacin without derivatization.

1. Materials and Reagents:

  • Niacin and this compound reference standards

  • Ethanol (B145695)

  • Food supplement samples

2. Preparation of Standards:

  • Prepare stock solutions of niacin and this compound in ethanol.

  • Prepare working standard solutions by serial dilution.

3. Sample Preparation:

  • Accurately weigh and grind the food supplement tablets.

  • Transfer a portion equivalent to 100 mg of niacin into a 100 mL volumetric flask.

  • Add 75 mL of ethanol and sonicate for 30 minutes.

  • Allow to cool and dilute to the final volume with ethanol.

  • Filter the solution to obtain a stock solution.

  • Spike a known amount of this compound internal standard into an aliquot of the sample solution.

4. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Mode: Selected Ion Monitoring (SIM)

    • Niacin ions: m/z 123, 106, 78

    • This compound ions: m/z 127, 109, 82

5. Data Analysis:

  • Quantify niacin by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve generated from standards.

Signaling Pathways and Experimental Workflows

Niacin Metabolism and NAD+ Synthesis

Niacin is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4][6] The Preiss-Handler pathway describes the conversion of nicotinic acid to NAD+.

Niacin_Metabolism Niacin Niacin (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide (NAMN) Niacin->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADS

Caption: The Preiss-Handler pathway for NAD+ synthesis from niacin.

Experimental Workflow for Bioanalytical Method Validation

The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method validation. The following diagram illustrates a typical workflow.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike_IS Spike this compound (IS) into Plasma Samples Extraction Protein Precipitation or SPE Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical workflow for quantitative bioanalysis using this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Niacin in Human Plasma Using Niacin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of niacin (Vitamin B3) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Niacin-d4, is employed. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in clinical research and drug development settings.

Introduction

Niacin, a water-soluble B vitamin, plays a crucial role in cellular metabolism as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[1][2] These coenzymes are essential for numerous redox reactions vital for energy production, DNA repair, and cell signaling.[1][2][3] Given its therapeutic use in treating dyslipidemia, accurate and reliable quantification of niacin in biological matrices is critical for pharmacokinetic and bioavailability studies.[2]

LC-MS/MS has emerged as the gold standard for the bioanalysis of small molecules due to its high sensitivity, specificity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[5] This application note provides a comprehensive protocol for the determination of niacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Niacin and this compound standards

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of niacin and the internal standard from human plasma.

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of niacin.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1100 Series or equivalent
ColumnInertsil® CN-3 (100 x 4.6 mm, 5 µm)[6]
Mobile PhaseA: 0.002% Formic acid in waterB: Acetonitrile[6]
GradientIsocratic: 30% A, 70% B[6]
Flow Rate1.0 mL/min (with 25% split)[6]
Injection Volume10 µL
Column Temperature40°C
Run Time4 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole with Electrospray Ionization (ESI)
Ionization ModePositive
MRM TransitionsNiacin: m/z 124.1 → 80.1[6][7]this compound: m/z 128.1 → 84.1[6]
Dwell Time200 ms
Collision EnergyOptimized for specific instrument
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Results and Discussion

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over a concentration range of 50.6 to 25022.7 ng/mL for niacin in human plasma.[6] The coefficient of determination (r²) was consistently ≥ 0.99. The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in Table 3, are within the acceptable limits for bioanalytical method validation.

Table 3: Summary of Method Validation Data

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
NiacinLow QC (e.g., 150 ng/mL)< 11%[6]< 11%[6]Within ±15%
Mid QC (e.g., 1000 ng/mL)< 11%[6]< 11%[6]Within ±15%
High QC (e.g., 20000 ng/mL)< 11%[6]< 11%[6]Within ±15%
Recovery and Matrix Effect

The extraction recovery of niacin and this compound from human plasma was consistent and high, typically >80%.[6] The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification. No significant interfering peaks were observed at the retention times of niacin and this compound in blank plasma samples.[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Human Plasma IS 10 µL this compound Precipitation Add 300 µL Acetonitrile (0.1% FA) IS->Precipitation Vortex Vortex 1 min Precipitation->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MS Tandem Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for niacin quantification.

Niacin Metabolic Pathway

G Tryptophan Tryptophan Niacin Niacin (Nicotinic Acid) Tryptophan->Niacin de novo synthesis NAD NAD+ Niacin->NAD Nicotinamide Nicotinamide Nicotinamide->NAD NADP NADP+ NAD->NADP phosphorylation Redox Redox Reactions (Energy Metabolism) NAD->Redox DNARepair DNA Repair (PARP) NAD->DNARepair Signaling Cell Signaling (Sirtuins) NAD->Signaling NADP->Redox

Caption: Simplified niacin metabolic pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of niacin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and clinical research applications involving niacin.

References

Application Note and Protocol: Quantitative Analysis of Niacin in Plasma by LC-MS/MS using a Niacin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3), and its amide derivative, niacinamide, are precursors to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[1] These coenzymes are critical for cellular redox reactions, energy metabolism, DNA repair, and cell signaling.[1][2] In pharmacological doses, niacin is utilized to manage dyslipidemia by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and increasing high-density lipoprotein (HDL) cholesterol.[3] Accurate and sensitive quantification of niacin in plasma is crucial for pharmacokinetic studies, nutritional assessment, and clinical monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niacin in human plasma, utilizing a stable isotope-labeled internal standard, Niacin-d4, for enhanced accuracy and precision.

Signaling Pathways of Niacin

Niacin exerts its biological effects through multiple pathways. It is converted to NAD and NADP, which are essential for cellular respiration and energy production.[2] NAD is also a substrate for enzymes involved in non-redox signaling pathways that regulate gene expression, cell cycle progression, DNA repair, and cell death.[1] Furthermore, niacin binds to the G-protein coupled receptor GPR109A, primarily expressed in adipocytes and immune cells, leading to the inhibition of lipolysis and a reduction in circulating free fatty acids.[2] This interaction also mediates the common "niacin flush" side effect through the release of prostaglandins.[4] In the liver, niacin inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, which leads to decreased VLDL secretion and subsequently lower LDL levels.[3][4] Niacin also plays a role in reducing vascular inflammation by downregulating the NF-κB signaling pathway.[5]

Niacin_Signaling_Pathways cluster_0 Cellular Metabolism & Signaling cluster_1 Lipid Metabolism (Adipocyte & Hepatocyte) cluster_2 Vascular Inflammation Niacin Niacin (Nicotinic Acid) NAD NAD+ Niacin->NAD Salvage Pathway GPR109A GPR109A Receptor Niacin->GPR109A DGAT2 Inhibition of DGAT2 (Liver) Niacin->DGAT2 NFkB NF-κB Signaling Pathway Niacin->NFkB Inhibition NADP NADP+ NAD->NADP Phosphorylation Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions, Energy Metabolism NAD->Redox NADP->Redox DNA_Repair DNA Repair, Gene Regulation Sirtuins->DNA_Repair PARPs->DNA_Repair Lipolysis Inhibition of Lipolysis GPR109A->Lipolysis FFA Decreased Free Fatty Acids Lipolysis->FFA TG_Synthesis Decreased Triglyceride Synthesis DGAT2->TG_Synthesis VLDL Decreased VLDL Secretion TG_Synthesis->VLDL LDL Decreased LDL VLDL->LDL Inflammation Decreased Vascular Inflammation NFkB->Inflammation leads to

Figure 1. Niacin Signaling Pathways

Experimental Workflow

The analytical workflow involves plasma sample preparation using protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry. This compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis.

Experimental_Workflow Plasma_Sample Plasma Sample (100 µL) IS_Addition Add this compound (Internal Standard) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2. Experimental Workflow for Niacin Analysis

Detailed Experimental Protocols

1. Materials and Reagents

  • Niacin (Nicotinic Acid) reference standard

  • This compound (Nicotinic Acid-d4) internal standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with EDTA as anticoagulant)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of niacin and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of niacin by serially diluting the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution.

3. Sample Preparation

  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • To 100 µL of plasma, add 50 µL of the this compound internal standard working solution.

  • For calibration standards and QC samples, add 50 µL of the respective niacin working standard solution. For unknown samples, add 50 µL of the 50:50 methanol:water mixture.

  • Vortex mix for 30 seconds.

  • Add 250 µL of acetonitrile to precipitate proteins.[6]

  • Vortex mix for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 150 µL of the mobile phase and vortex for 30 seconds.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1100 series or equivalent[6]
ColumnInertsil® CN-3 (100 x 4.6 mm, 5 µm) or equivalent C8/C18 column[6][7]
Mobile PhaseAcetonitrile and 0.002% Formic acid in water (70:30, v/v) or Methanol and 2 mM ammonium acetate (3:97, v/v)[6][7]
Flow Rate1.0 mL/min (with a potential split ratio)[6][7]
Injection Volume40 µL[6]
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[6][7]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Niacinm/z 124.1 → 80.1[7][8]
This compound (IS)m/z 128.1 → 84.1[7][8]

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Niacin5 - 25,000≥ 0.99[6][7]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC105.0 - 8.72.8 - 9.4-2.2 to 2.3
Medium QC605.0 - 8.72.8 - 9.4-2.2 to 2.3
High QC6005.0 - 8.72.8 - 9.4-2.2 to 2.3
(Data compiled from representative values found in cited literature)[6]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Niacin>80%[7]Not significant

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of niacin in human plasma using a this compound internal standard. The protein precipitation extraction method is simple and efficient, and the LC-MS/MS parameters are optimized for high sensitivity and selectivity. The method has been shown to be linear, precise, accurate, and to have high recovery, making it suitable for a wide range of applications in clinical and pharmaceutical research.

References

Application Note: Quantitative Analysis of Niacin in Pharmaceutical Formulations using Gas Chromatography-Mass Spectrometry (GC-MS) with Niacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of niacin (Vitamin B3) in pharmaceutical preparations. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Niacin-d4. The protocol involves a straightforward sample extraction followed by chemical derivatization to increase the volatility and thermal stability of niacin, making it amenable to GC-MS analysis. This method is highly specific and sensitive, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction

Niacin, a water-soluble B vitamin, is an essential nutrient for humans and is widely used in pharmaceutical formulations to treat and prevent niacin deficiency (pellagra) and to manage dyslipidemia. Accurate quantification of niacin in these formulations is critical to ensure product quality, safety, and efficacy. While various analytical techniques are available, GC-MS offers excellent selectivity and sensitivity. This application note describes a validated GC-MS method that utilizes this compound as an internal standard to correct for variations in sample preparation and instrument response, thereby providing highly reliable quantitative results. The method involves a silylation derivatization step to improve the chromatographic properties of niacin.

Experimental Protocols

Materials and Reagents
  • Niacin (Nicotinic acid), analytical standard grade

  • This compound (Nicotinic acid-d4), as internal standard (IS)

  • Methanol (B129727), HPLC grade

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Deionized water

  • Pharmaceutical tablets containing niacin

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

  • Niacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of niacin and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

2.2.2. Working Standard Solutions

Prepare a series of calibration standards by appropriate dilution of the Niacin Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the this compound IS to a final concentration of 20 µg/mL.

2.2.3. Sample Preparation

  • Weigh and finely powder a representative number of niacin tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of niacin into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the niacin.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean vial and add the this compound IS to a final concentration of 20 µg/mL.

Derivatization Procedure
  • Transfer 100 µL of the standard or sample solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions Monitored:

    • Niacin-TMS derivative: m/z 195 (M+), 180, 106

    • This compound-TMS derivative: m/z 199 (M+), 184, 110

Data Presentation

The quantitative performance of the method is summarized in the table below. The method demonstrates excellent linearity, precision, and accuracy over the tested concentration range.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 1 µg/mL
Precision (RSD%)
- Intra-day (n=6)< 3%
- Inter-day (n=6)< 5%
Accuracy (Recovery %) 97.5% - 103.2%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS quantification of niacin.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Tablet Extraction Extraction with Methanol Sample->Extraction Standard Niacin & this compound Standards Spiking Spiking with this compound IS Standard->Spiking Extraction->Spiking Drying Evaporation to Dryness Spiking->Drying Reagents Addition of Pyridine & BSTFA Drying->Reagents Heating Heating at 70°C Reagents->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Niacin Calibration->Quantification

Caption: Experimental workflow for niacin quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means for the quantification of niacin in pharmaceutical formulations. The use of a stable isotope-labeled internal standard, this compound, ensures high precision and accuracy by compensating for potential variations during sample handling and analysis. The silylation derivatization step is straightforward and effective in producing a volatile derivative suitable for GC-MS. This validated method is well-suited for routine quality control testing and research applications in the pharmaceutical industry.

Application Notes and Protocols for Tracing Niacin Metabolism with Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a critical nutrient and the precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a central player in cellular metabolism, energy production, and DNA repair. Understanding the intricate pathways of niacin metabolism is paramount for research in nutrition, metabolic disorders, oncology, and neurodegenerative diseases. Stable isotope tracing, utilizing molecules like Niacin-d4 (Nicotinic acid-d4), coupled with mass spectrometry, offers a powerful methodology to dynamically track the fate of niacin as it is converted into its various downstream metabolites. This document provides detailed application notes and protocols for employing this compound to elucidate and quantify the flux through niacin metabolic pathways. This compound serves as a tracer that can be readily distinguished from its endogenous, unlabeled counterparts by its increased mass, allowing for precise measurement of its incorporation into downstream metabolites.

Key Niacin Metabolites

The primary metabolic routes of niacin include the Preiss-Handler pathway for NAD+ synthesis and a conjugation pathway. The key metabolites that can be traced using this compound are:

  • Nicotinamide (NAM): A major form of vitamin B3 and a key component of the NAD+ salvage pathway.

  • Nicotinuric Acid (NUA): A product of niacin conjugation with glycine.

  • Nicotinamide Adenine Dinucleotide (NAD+): The essential coenzyme synthesized from niacin.

  • N-methylnicotinamide (MNA): A metabolite of nicotinamide.

  • N-methyl-2-pyridone-5-carboxamide (2-Pyr): A further downstream metabolite of nicotinamide.

Experimental Protocols

Protocol 1: In Vitro this compound Tracing in Cultured Cells

This protocol outlines a time-course experiment to track the metabolism of this compound in a mammalian cell line.

Materials:

  • This compound (Nicotinic acid-d4)

  • Cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing the standard cell culture medium with a final concentration of 10 µM this compound. The use of dFBS is recommended to minimize the interference from unlabeled niacin present in standard FBS.

    • Aspirate the existing medium from the cells and wash once with PBS.

    • Add the this compound labeling medium to the cells.

  • Time-Course Sampling:

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, and 24 hours).

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Centrifuge the reconstituted samples to pellet any insoluble material and transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and detection of this compound and its deuterated metabolites.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the quantitative analysis of deuterated niacin metabolites using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A gradient elution from low to high organic phase is typically used to achieve good separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The specific precursor and product ion pairs for each deuterated metabolite need to be optimized. The table below provides expected m/z values based on the structure of this compound and its known metabolites.

Data Presentation

The quantitative data from a this compound tracing experiment should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Optimized MRM Transitions for this compound and its Deuterated Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound128.184.1
Nicotinamide-d4 (NAM-d4)127.184.0
Nicotinuric Acid-d3 (NUA-d3)*182.180.0
NAD+-d4668.1432.1
N-methylnicotinamide-d4 (MNA-d4)141.198.1
N-methyl-2-pyridone-5-carboxamide-d3 (2-Pyr-d3)**156.1113.2

*Note: Nicotinuric acid is formed by the conjugation of niacin with glycine. Assuming the d4-niacin moiety remains intact, the resulting NUA would be d4. However, fragmentation may lead to a d3 product ion. The exact mass shift should be empirically determined. **Note: The formation of 2-Pyr involves methylation and oxidation. The exact number of deuterium (B1214612) atoms retained in the final product may vary and needs to be confirmed experimentally.

Table 2: Hypothetical Time-Course of this compound Metabolism in Cultured Cells (Concentration in pmol/million cells)

Time (hours)This compoundNAM-d4NUA-d3NAD+-d4MNA-d42-Pyr-d3
00.50.10.00.20.00.0
1150.225.85.115.31.20.3
495.688.318.955.78.92.1
840.1150.535.298.425.67.8
1215.7185.248.9120.145.315.4
245.3160.755.1110.660.228.9

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the metabolic pathway of niacin.

experimental_workflow cluster_cell_culture Cell Culture cluster_tracing_experiment This compound Tracing cluster_sample_processing Sample Processing cluster_analysis Analysis seeding Seed Cells incubation Incubate to 80% Confluency seeding->incubation tracer Introduce this compound Labeling Medium incubation->tracer time_course Incubate for Time Course (0, 1, 4, 8, 12, 24h) tracer->time_course wash Wash with Ice-Cold PBS time_course->wash extract Metabolite Extraction (80% Methanol) wash->extract dry Dry Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

Experimental workflow for in vitro this compound tracing.

niacin_metabolism cluster_preiss_handler Preiss-Handler Pathway cluster_salvage_pathway Salvage & Amidation Pathways cluster_conjugation Conjugation Pathway Niacin_d4 This compound NAMN_d4 Nicotinic Acid Mononucleotide-d4 (NAMN-d4) Niacin_d4->NAMN_d4 NAPRT NAM_d4 Nicotinamide-d4 (NAM-d4) Niacin_d4->NAM_d4 Amidation NUA_d3 Nicotinuric Acid-d3 (NUA-d3) Niacin_d4->NUA_d3 Glycine Conjugation NAAD_d4 Nicotinic Acid Adenine Dinucleotide-d4 (NAAD-d4) NAMN_d4->NAAD_d4 NAD_d4 Nicotinamide Adenine Dinucleotide-d4 (NAD+-d4) NAAD_d4->NAD_d4 NAD_d4->NAM_d4 NADase/Sirtuins MNA_d4 N-methylnicotinamide-d4 (MNA-d4) NAM_d4->MNA_d4 Pyr_d3 N-methyl-2-pyridone-5-carboxamide-d3 (2-Pyr-d3) MNA_d4->Pyr_d3

Metabolic pathways of this compound.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for investigating the complexities of niacin metabolism. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers to design, execute, and interpret this compound tracing experiments. By combining these methodologies with advanced LC-MS/MS analysis, scientists can gain deeper insights into the metabolic flux of niacin and its implications in health and disease, thereby accelerating discoveries in nutrition and drug development.

Application Note: The Role of Niacin-d4 in Pharmacokinetic Studies of Niacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Niacin (Vitamin B3) is a crucial agent used in the treatment of dyslipidemia due to its beneficial effects on the full lipid profile. It is available in various formulations, including immediate-release (IR), sustained-release (SR), and extended-release (ER), each with distinct pharmacokinetic profiles that influence their efficacy and side-effect profiles, such as flushing or hepatotoxicity.[1][2] Accurate characterization of these pharmacokinetic (PK) profiles is essential for the development and bioequivalence assessment of niacin products. The use of a stable isotope-labeled internal standard (SIL-IS), such as Niacin-d4 (Nicotinic acid-d4), is the gold standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] This application note details the use of this compound in pharmacokinetic studies of niacin formulations, providing comprehensive protocols and methodologies.

Principle of Stable Isotope Dilution The use of a deuterated standard like this compound is a robust technique for quantitative analysis in complex biological matrices.[3] this compound is chemically identical to niacin but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium.[3] When added to a biological sample (e.g., plasma) at a known concentration, it behaves identically to the endogenous and administered niacin throughout the entire sample preparation and analysis process (extraction, chromatography, and ionization).[]

Any variations in extraction recovery, matrix effects (ion suppression or enhancement), or instrument response affect both the analyte (niacin) and the SIL-IS (this compound) equally.[] By measuring the ratio of the MS signal of niacin to that of this compound, a highly accurate and precise quantification can be achieved, correcting for potential errors that would otherwise compromise the analysis.[][5] This makes it an indispensable tool for clinical trials and bioequivalence studies.[5][6]

Experimental Protocols

Pharmacokinetic Study Design: A Bioequivalence Example

A common application for this compound is in bioequivalence (BE) studies comparing a test niacin formulation to a reference formulation. A typical study design is as follows:

  • Design: An open-label, randomized, two-treatment, two-period, crossover study is often employed.[7][8]

  • Subjects: Healthy human volunteers are recruited for the study.[7][9]

  • Procedure:

    • Subjects are randomly assigned to receive either the test or reference niacin formulation in the first period.

    • Following a washout period of adequate duration (e.g., one week), subjects receive the alternate formulation in the second period.[10]

    • Blood samples are collected in tubes containing an anticoagulant at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24 hours post-dose).[8][9]

    • Plasma is harvested by centrifugation and stored at -20°C or lower until analysis.[11]

Bioanalytical Method: Quantification of Niacin in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the quantification of niacin in human plasma using this compound as the internal standard.

  • Sample Preparation (Solid Phase Extraction - SPE) [6]

    • Thaw plasma samples and vortex to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean tube.

    • Add a precise volume of this compound internal standard working solution to each sample, except for blank samples.

    • The samples are then loaded onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte (niacin) and the internal standard (this compound) from the cartridge using an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Alternative Sample Preparation (Protein Precipitation) [11][12]

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add 500 µL of acetonitrile (B52724) to precipitate plasma proteins.[12]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Conditions The following table summarizes typical instrument parameters for the analysis.

ParameterTypical Setting
LC Column Inertsil® CN-3 (100 x 4.6 mm, 5 µm)[6] or Phenomenex Synergi Hydro-RP[12]
Mobile Phase Acetonitrile and 0.002% Formic acid in water (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 25 µL
Ionization Mode Electrospray Ionization (ESI), Positive[12]
MS Detection Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)[6][12]
MRM Transition (Niacin) m/z 124.1 → 80.1[6][12]
MRM Transition (this compound) m/z 128.1 → 84.1[6]
Linear Range 50.6–25022.7 ng/mL for niacin[6]

Data Presentation

Pharmacokinetic Parameters

Following the analysis of plasma samples, concentration-time profiles are generated for each subject and formulation. Key pharmacokinetic parameters are then calculated using non-compartmental analysis.[8] The table below presents representative data for an extended-release niacin formulation.

Table 1: Mean Pharmacokinetic Parameters of Niacin and its Metabolites after a Single 2,000 mg Oral Dose of an Extended-Release Formulation in Healthy Volunteers. Data adapted from Menon et al., 2007.[9]

AnalyteCmax (µg/mL)Tmax (h)AUC(0-t) (µg·h/mL)t1/2 (h)
Niacin 9.34.626.20.9
Nicotinuric Acid (NUA) Not Reported4.6Not Reported1.3
Nicotinamide (NAM) Not Reported8.6Not Reported4.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of a niacin formulation using this compound.

G cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Dosing Dosing (Niacin Formulation) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spiking Sample Aliquoting & Spiking (with this compound IS) Plasma->Spiking Extraction Sample Preparation (SPE or Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Processing Data Processing (Peak Area Ratio Calculation) Analysis->Processing PK_Calc Pharmacokinetic Analysis (Cmax, AUC, Tmax, t½) Processing->PK_Calc Stats Statistical Analysis (Bioequivalence Assessment) PK_Calc->Stats Report Final Report Stats->Report

Caption: Workflow for a niacin pharmacokinetic study.

Niacin Metabolism

The pharmacokinetic profile of niacin is heavily influenced by its extensive first-pass metabolism.[13] The rate of absorption from different formulations dictates the primary metabolic route, which in turn affects the side-effect profile.[1][10]

G cluster_pathways Metabolic Pathways Niacin Niacin (Nicotinic Acid) NUA Nicotinuric Acid (NUA) Niacin->NUA Conjugation Pathway (High-capacity, Low-affinity) Associated with Flushing (IR Formulations) NAM Nicotinamide (NAM) Niacin->NAM Amidation Pathway (Low-capacity, High-affinity) Associated with Hepatotoxicity (SR Formulations) Metabolites Further Metabolites (e.g., 2-Pyridone, MNA, NNO) NAM->Metabolites

Caption: Major metabolic pathways of niacin.

Conclusion this compound is an essential tool for the accurate and reliable quantification of niacin in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for the pharmacokinetic evaluation of different niacin formulations. The protocols and methodologies described herein provide a robust framework for researchers engaged in the development and assessment of niacin-based therapeutics.

References

Isotope dilution mass spectrometry with Niacin-d4 for food analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Isotope Dilution Mass Spectrometry (IDMS) method utilizing Niacin-d4 offers a highly accurate and robust approach for the quantification of niacin (Vitamin B3) in diverse food matrices. This technique, recognized as a reference method, overcomes the challenges of matrix effects and variations in extraction efficiency inherent in food analysis by employing a stable isotope-labeled internal standard.

This application note provides detailed protocols for the determination of both bioavailable and total niacin in food samples using this compound as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are intended for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, it is possible to accurately determine the concentration of the native analyte, as any losses during the procedure will affect both the analyte and the standard equally.

Sample Food Sample (Unknown Niacin Amount) Spike Add Known Amount of this compound (IS) Sample->Spike Homogenize Homogenization & Equilibration Spike->Homogenize Extract Extraction/ Hydrolysis Homogenize->Extract Cleanup SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Ratio Measure Peak Area Ratio (Niacin / this compound) LCMS->Ratio Calculate Calculate Niacin Concentration Ratio->Calculate

Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical balance

    • Homogenizer (e.g., blender, rotor-stator)

    • Autoclave or heating block

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., strong cation exchange)

    • pH meter

    • Vortex mixer

    • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Reagents:

    • Niacin (Nicotinic acid) reference standard (≥99% purity)

    • This compound (Nicotinic acid-d4) internal standard (≥98% isotopic purity)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Sulfuric acid (H₂SO₄)

    • Sodium acetate

    • Acetic acid

    • Ultrapure water

Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of niacin and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These stock solutions can be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., 10% methanol in water) to create a calibration curve.

    • A mixed working solution containing both niacin and a fixed concentration of this compound should be prepared for spiking into samples.

Sample Preparation

1. Homogenization of Solid Samples:

  • For solid food matrices (e.g., cereals, meat, vegetables), weigh a representative portion of the sample and homogenize to a fine powder or paste.

2. Protocol for Bioavailable Niacin (Acid Hydrolysis):

This protocol is suitable for determining the amount of niacin that is readily available for absorption.

  • Weigh approximately 1-2 g of the homogenized food sample into a screw-capped tube.

  • Add a known amount of this compound internal standard solution.

  • Add 20 mL of 0.1 M HCl.

  • Vortex thoroughly and then heat at 100°C for 30-60 minutes.

  • Cool the mixture to room temperature and centrifuge to pellet solid debris.

  • The supernatant can then be subjected to SPE cleanup.

3. Protocol for Total Niacin (Acid and Alkaline Hydrolysis):

This more rigorous protocol is used to determine the total niacin content, including niacin bound in coenzymes (NAD, NADP).

  • Weigh approximately 1 g of the homogenized food sample into a flask.

  • Add a known amount of this compound internal standard solution.

  • Add 20 mL of 1 M H₂SO₄ and autoclave at 121°C for 30-60 minutes.[1]

  • Cool the mixture and adjust the pH to 6.5-7.0 with concentrated NaOH.

  • Add 20 mL of 5 M NaOH and autoclave again at 121°C for 30-60 minutes.[1] This step converts nicotinamide (B372718) to nicotinic acid.

  • Cool and adjust the pH to approximately 4.5 with HCl.

  • Centrifuge to remove any precipitate. The supernatant is then ready for SPE.

4. Solid-Phase Extraction (SPE) Cleanup:

SPE is used to remove matrix components that may interfere with the LC-MS/MS analysis. A strong cation exchange (SCX) SPE column is commonly used.[2][3][4]

  • Conditioning: Condition the SCX SPE cartridge with one column volume of methanol followed by one column volume of ultrapure water.

  • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Washing: Wash the cartridge with one column volume of water, followed by one column volume of methanol to remove interfering substances.

  • Elution: Elute the niacin and this compound from the cartridge with a suitable eluent, such as 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables provide typical parameters for the LC-MS/MS analysis of niacin.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
Niacin124.1
This compound128.1
Dwell Time 100-200 ms
Collision Gas Argon

Quantitative Data

The following table summarizes representative niacin content in various food matrices determined by LC-MS/MS based methods.

Table 3: Niacin Content in Selected Food Matrices

Food MatrixNiacin Content (mg/100g)Reference
Infant Formula (milk-based)~6.0[5]
Wheat Flour1.2 - 5.5[2]
Breakfast CerealsVaries widely with fortification[6]
Milk~0.1[3]
Raw Pork~5.0[7]
Chicken Breast~11.0[7]
Green Lentils~4.1[7]
Barley~4.5[7]

Note: The niacin content can vary significantly based on the specific product, processing, and fortification.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis start Start: Homogenized Food Sample spike Spike with this compound Internal Standard start->spike hydrolysis Hydrolysis (Acid or Acid/Alkaline) spike->hydrolysis spe Solid-Phase Extraction (SPE Cleanup) hydrolysis->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quant Quantification (Peak Area Ratio) lcms->quant result Final Result: Niacin Concentration quant->result

Experimental workflow for Niacin analysis by IDMS.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly specific, sensitive, and accurate means for the quantification of niacin in a wide range of food matrices. The detailed protocols provided in this application note offer a robust framework for the implementation of this reference method in food analysis laboratories. The use of IDMS minimizes the impact of matrix effects and procedural losses, ensuring reliable and high-quality data for nutritional labeling, food quality control, and research purposes.

References

Application Note: High-Throughput Quantification of Niacin and its Metabolites in Human Plasma using UPLC-MS/MS with Niacin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of niacin (Nicotinic Acid, NA) and its primary metabolites, including nicotinamide (B372718) (NAM) and nicotinuric acid (NUA), in human plasma. The method utilizes a stable isotope-labeled internal standard, Niacin-d4, to ensure high accuracy and precision. A simple and rapid protein precipitation step is employed for sample preparation, making the workflow amenable to high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

Niacin (Vitamin B3) is a vital nutrient involved in numerous metabolic redox reactions through its coenzyme forms, NAD and NADP.[1][2] It is also administered at pharmacological doses to manage dyslipidemia. Monitoring the levels of niacin and its metabolites is crucial for understanding its metabolic fate, assessing patient compliance, and conducting pharmacokinetic/pharmacodynamic (PK/PD) studies.[3] This note describes a validated UPLC-MS/MS method that offers high sensitivity and specificity for the simultaneous determination of niacin and its key metabolites from human plasma, using this compound as the internal standard to correct for matrix effects and procedural variability.[4][5]

Niacin Metabolism and Analytical Workflow

Niacin is converted in the body to several metabolites. A simplified metabolic pathway and the analytical workflow for their quantification are illustrated below.

Niacin_Metabolism Simplified Niacin Metabolic Pathway cluster_pathway Niacin Niacin NAM Nicotinamide (NAM) Niacin->NAM Salvage Pathway NUA Nicotinuric Acid (NUA) Niacin->NUA Conjugation MNA N1-Methylnicotinamide (MNA) NAM->MNA Methylation TwoPY 2-pyridone (2-PY) MNA->TwoPY Oxidation

Caption: Simplified metabolic pathway of Niacin.

Workflow Analytical Workflow cluster_workflow Sample 1. Plasma Sample (100 µL) Spike 2. Add this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge (15,000 x g, 10 min) Precipitate->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject into UPLC-MS/MS Transfer->Inject Analyze 7. Data Acquisition & Analysis Inject->Analyze

Caption: Sample preparation and analysis workflow.

Experimental Protocols

Materials and Reagents
  • Standards: Niacin, Nicotinamide, Nicotinuric Acid, and this compound (Internal Standard, IS) reference standards.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Additives: Formic acid (reagent grade).

  • Biological Matrix: Drug-free human plasma.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Niacin, NAM, NUA, and this compound in methanol-water (50:50, v/v).[6]

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working standard solutions for the calibration curve and QC samples.

  • Calibration Standards & QCs: Spike appropriate amounts of the working solutions into drug-free human plasma to achieve the desired concentration range. Typical ranges are 2-3000 ng/mL for Niacin and NUA, and 10-1600 ng/mL for NAM.[7]

  • Internal Standard Working Solution: Prepare a this compound working solution at a concentration of 500 ng/mL in acetonitrile.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of water (for samples) or standard working solution.

  • Add 250 µL of acetonitrile containing the this compound internal standard.[6] This step serves to precipitate plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][9]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.[10]

UPLC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Liquid Chromatography Conditions
  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts at 5% B, increases to 95% B over 3 minutes, holds for 1 minute, and re-equilibrates at 5% B for 1 minute.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ion pairs for each analyte are optimized by direct infusion. Representative MRM transitions are provided in Table 1.

Data Presentation and Results

Table 1: Optimized MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Niacin (NA) 124.180.15018
Nicotinamide (NAM) 123.180.05020
Nicotinuric Acid (NUA) 181.079.05022
This compound (IS) 128.184.15018
Note: MRM transitions are based on published data and should be optimized for the specific instrument used.[5][7][11][12]
Table 2: Method Validation Summary - Calibration Curve
AnalyteCalibration Range (ng/mL)WeightingCorrelation Coefficient (r²)
Niacin (NA) 2.0 - 30001/x²> 0.995
Nicotinamide (NAM) 10.0 - 16001/x²> 0.995
Nicotinuric Acid (NUA) 2.0 - 30001/x²> 0.995
Calibration ranges are based on published literature and may vary.[7]
Table 3: Method Validation Summary - Accuracy and Precision
AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Niacin LQC10.0< 6.597.2 - 102.8< 9.598.1 - 101.5
MQC60.0< 8.897.7 - 102.3< 9.098.5 - 101.8
HQC600.0< 5.197.8 - 101.3< 7.598.0 - 102.1
NUA LQC10.0< 7.796.8 - 103.2< 6.097.1 - 102.9
MQC60.0< 5.697.1 - 102.1< 5.597.5 - 102.5
HQC600.0< 5.899.4 - 101.3< 4.098.3 - 101.7
Representative data based on typical acceptance criteria (Precision ≤15% CV, Accuracy within ±15%).[6]

Conclusion

The UPLC-MS/MS method presented provides a rapid, sensitive, and reliable approach for the simultaneous quantification of niacin and its key metabolites in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (this compound) make this method highly suitable for high-throughput bioanalysis in clinical and pharmaceutical research settings. The method meets the standard criteria for bioanalytical method validation, ensuring high-quality data for pharmacokinetic and metabolic studies.

References

Application of Niacin-d4 in Clinical Bioanalysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niacin (Nicotinic Acid), a form of Vitamin B3, is a crucial nutrient and a therapeutic agent for treating dyslipidemia.[1][2][3] Accurate quantification of niacin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[1][4] To achieve reliable and reproducible results in clinical bioanalysis, especially when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust internal standard is indispensable.[5] Niacin-d4, a deuterated analog of niacin, serves as an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to niacin, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects.[5][6]

This document provides detailed application notes and protocols for the use of this compound in the clinical bioanalysis of niacin. It is intended for researchers, scientists, and drug development professionals working in this field.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis using LC-MS/MS. This compound is added to clinical samples (e.g., human plasma) at a known concentration at the beginning of the sample preparation process. Following extraction and chromatographic separation, the concentrations of both niacin and this compound are determined by monitoring their specific precursor-to-product ion transitions in a tandem mass spectrometer. The ratio of the peak area of niacin to that of this compound is then used to calculate the concentration of niacin in the original sample. This approach corrects for potential sample losses during preparation and variations in instrument response.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated LC-MS/MS method for the quantification of niacin in human plasma.[7][8]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • 0.002% Formic acid in water

  • Acetonitrile (B52724)

  • Solid-phase extraction cartridges (e.g., Inertsil® CN-3)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of human plasma in a clean microcentrifuge tube, add a specified amount of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Condition the SPE cartridge with acetonitrile followed by 0.002% formic acid in water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interfering substances.

  • Elute the analyte and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of niacin and this compound.[7][8]

Liquid Chromatography Conditions:

  • LC System: Agilent 1100 system or equivalent[9]

  • Column: Inertsil® CN-3 (100 x 4.6 mm, 5 µm)[7][8]

  • Mobile Phase: Acetonitrile and 0.002% Formic acid in water (70:30, v/v)[7][8]

  • Flow Rate: 1.0 mL/min (with a 25% split ratio)[7][8]

  • Injection Volume: 40 µL[9]

  • Column Temperature: Ambient

  • Run Time: 4.5 minutes[9]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode[1][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Niacin: m/z 124.1 → 80.1[7][8]

    • This compound (IS): m/z 128.1 → 84.1[7][8]

  • Ion Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for niacin using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Concentration Range50.6–25022.7 ng/mL[7][8]
Correlation Coefficient (r²)≥ 0.99[7][8]
Lower Limit of Quantitation (LLOQ)10.068 ng/mL (for a similar method)[8]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
NiacinLow QC< 11%< 11%Within ±11%[7][8]
NiacinMedium QC< 11%< 11%Within ±11%[7][8]
NiacinHigh QC< 11%< 11%Within ±11%[7][8]

QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)Reference
NiacinLow> 80%[7][8]
NiacinMedium> 80%[7][8]
NiacinHigh> 80%[7][8]
This compound (IS)-> 80%[7][8]

Visualizations

Niacin Metabolism Pathway

Niacin is metabolized in the body through two primary pathways: a conjugation pathway leading to nicotinuric acid (NUA) and an amidation pathway leading to nicotinamide (B372718) (NAM) and its subsequent metabolites.[3][10][11]

Niacin_Metabolism Niacin Niacin (Nicotinic Acid) NUA Nicotinuric Acid (NUA) Niacin->NUA Conjugation (with Glycine) NAM Nicotinamide (NAM) Niacin->NAM Amidation Metabolites Further Metabolites (e.g., 2PY, MNA) NAM->Metabolites

Caption: Major metabolic pathways of Niacin.

Bioanalytical Workflow using this compound

The following diagram illustrates the general workflow for the quantification of niacin in clinical samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Niacin / this compound) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for Niacin quantification.

Logical Relationship of Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability for clinical sample analysis.[4][12][13]

Method_Validation cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Core parameters of bioanalytical method validation.

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly specific, sensitive, and reliable approach for the quantification of niacin in clinical samples.[7][8] The detailed protocols and validation data presented here demonstrate the robustness of this methodology, making it suitable for a wide range of clinical research and drug development applications, including pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][4] The implementation of such validated methods is crucial for generating high-quality data to support regulatory submissions and advance our understanding of niacin's clinical pharmacology.

References

Application Notes and Protocols for Studying Drug-Niacin Interactions Using Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Nicotinic Acid, Vitamin B3), a fundamental component of cellular metabolism, is utilized in high doses for the management of dyslipidemia.[1] Its therapeutic efficacy is often shadowed by side effects such as cutaneous flushing and, less commonly, hepatotoxicity, which are linked to its metabolic pathways.[1][2] Understanding the interaction between niacin and co-administered drugs is crucial for optimizing therapeutic outcomes and ensuring patient safety. Niacin-d4, a stable isotope-labeled form of niacin, serves as an invaluable tool in these investigations, primarily as an internal standard for accurate quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Deuteration can also be strategically employed to alter the pharmacokinetic properties of drugs, making this compound a versatile tool in advanced pharmacokinetic and metabolic research.[5]

This document provides detailed application notes and protocols for leveraging this compound in the study of drug-niacin interactions, focusing on pharmacokinetic analysis and the elucidation of metabolic pathway modulation.

Core Applications of this compound in Drug Interaction Studies

  • Internal Standard for Bioanalytical Methods: The primary application of this compound is as an internal standard (IS) in LC-MS/MS assays.[3] Due to its near-identical chemical and physical properties to endogenous niacin, it co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This ensures high precision and accuracy in the quantification of niacin and its metabolites in biological samples like plasma and urine.[6][7]

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: this compound is essential for conducting robust PK and BE studies.[3] By enabling precise measurement of niacin concentrations over time, researchers can accurately determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). These parameters are critical for assessing how a co-administered drug affects the absorption, distribution, metabolism, and excretion (ADME) of niacin.

  • Metabolic Pathway Analysis: Niacin is metabolized through two primary pathways: a conjugative pathway forming nicotinuric acid (NUA), which is associated with flushing, and an amidation pathway leading to nicotinamide (B372718) (NAM) and its derivatives, which has been linked to potential hepatotoxicity.[2][8] By using this compound and quantifying both niacin and its key metabolites (e.g., NUA, NAM, and N-methyl-2-pyridone-5-carboxamide), researchers can investigate how a drug might preferentially inhibit or induce one pathway over the other.

  • Cytochrome P450 (CYP) Enzyme Interaction Studies: Niacin and its metabolite nicotinamide have been shown to inhibit certain cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations.[9][10] this compound can be used in in-vitro studies with human liver microsomes to investigate the potential for drug-drug interactions (DDIs) at the level of these critical drug-metabolizing enzymes.

Signaling and Metabolic Pathways of Niacin

The physiological and adverse effects of niacin are mediated by distinct signaling and metabolic pathways. Understanding these pathways is essential for designing and interpreting drug-niacin interaction studies.

Niacin_Signaling_Flushing Niacin Niacin GPR109A GPR109A Receptor (Langerhans Cells) Niacin->GPR109A Binds to G_Protein G-Protein Activation GPR109A->G_Protein Beta_Arrestin β-Arrestin 1 Recruitment GPR109A->Beta_Arrestin Mediates PLA2 Phospholipase A2 (PLA2) Activation Beta_Arrestin->PLA2 Activates AA Arachidonic Acid (AA) Release PLA2->AA COX COX-1 / COX-2 AA->COX PGD2 Prostaglandin D2 (PGD2) Synthesis COX->PGD2 DP1 DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1 Activates Vasodilation Vasodilation & Flushing DP1->Vasodilation Laropiprant Laropiprant (Drug Intervention) Laropiprant->DP1 Blocks Niacin_Metabolism cluster_0 Primary Metabolic Pathways cluster_1 Conjugative Pathway (High-Capacity, Low-Affinity) cluster_2 Amidation Pathway (Low-Capacity, High-Affinity) Niacin Niacin (Nicotinic Acid) NUA Nicotinuric Acid (NUA) Niacin->NUA Glycine Conjugation NAM Nicotinamide (NAM) Niacin->NAM Flushing Associated with Flushing Metabolites Further Metabolites (e.g., 2-PY, 4-PY, NNO) NAM->Metabolites Hepatotoxicity Associated with Hepatotoxicity (SR Formulations) LCMS_Workflow cluster_prep Preparation Steps cluster_analysis Analytical Steps start Start: Collect Plasma Samples prep Sample Preparation start->prep spike Spike with this compound (IS) extract Protein Precipitation (e.g., with Acetonitrile) spike->extract centrifuge Centrifuge to Pellet Proteins extract->centrifuge separate Separate Supernatant centrifuge->separate dry Evaporate to Dryness separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis inject Inject Sample onto LC Column separate_lc Chromatographic Separation inject->separate_lc detect MS/MS Detection (MRM Mode) separate_lc->detect quantify Data Processing & Quantification detect->quantify end End: Report Niacin Concentration quantify->end

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange of Niacin-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the isotopic exchange of Niacin-d4 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical process where a deuterium (B1214612) atom (D) on a labeled internal standard, such as this compound, is replaced by a hydrogen atom (H) from the surrounding environment (e.g., solvent, sample matrix).[1] This phenomenon, also known as back-exchange, can compromise the accuracy of quantitative results by altering the isotopic purity and concentration of the internal standard.[1]

Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

The stability of deuterium labels depends on their position on the molecule. For this compound, the deuterium atoms are on the pyridine (B92270) ring. While generally stable, these positions can be susceptible to exchange under certain conditions, particularly exposure to acidic or basic environments. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are typically the most labile.[1]

Q3: What experimental factors can promote the isotopic exchange of this compound?

Several factors can accelerate deuterium exchange:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium atoms.[1] Niacin's solubility is also pH-dependent, being more soluble in acidic media.[2]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[3]

  • Solvent: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen atoms, facilitating exchange.[1]

  • Ion Source Conditions: High temperatures and certain conditions within the mass spectrometer's ion source can potentially contribute to back-exchange.[4]

Q4: I am observing a chromatographic shift where this compound elutes slightly earlier than niacin. Is this normal?

Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated compounds often have slightly different physicochemical properties than their non-deuterated counterparts, which can lead to small differences in retention times on chromatographic columns.[5] While a small, consistent shift is acceptable, it is crucial to ensure that the analyte and internal standard peaks are narrow enough to co-elute sufficiently to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Symptom: The calculated concentrations of niacin in your samples are variable and not reproducible.

Possible Cause:

  • Isotopic exchange of this compound.

  • Differential matrix effects between niacin and this compound.

  • Issues with the purity of the this compound standard.

Troubleshooting Workflow:

A Inconsistent Quantitative Results B Assess this compound Stability A->B C Evaluate Co-elution and Matrix Effects A->C D Verify Isotopic Purity A->D E Modify Sample Preparation B->E Instability Detected F Adjust Chromatographic Method C->F Poor Co-elution G Source New this compound Standard D->G Purity Issue H Results Consistent? E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent quantitative results.

Solutions:

  • Assess this compound Stability: Perform a stability study by incubating this compound in your sample matrix and mobile phase under the same conditions as your analytical run. Analyze the samples at different time points to check for a decrease in the this compound signal and the appearance of signals corresponding to Niacin-d3, -d2, etc.

  • Modify Sample Preparation:

    • pH Control: Ensure the pH of your samples and solutions is maintained in a neutral range if possible. Niacin has a pKa of approximately 4.85.

    • Temperature Control: Keep samples cool during preparation and in the autosampler to minimize thermal degradation and exchange.[3]

    • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for sample reconstitution whenever possible.[6]

  • Adjust Chromatography: If co-elution is poor, consider modifying your chromatographic method (e.g., gradient, column chemistry) to ensure the niacin and this compound peaks overlap.

  • Verify Isotopic Purity: If possible, verify the isotopic purity of your this compound standard using high-resolution mass spectrometry. Commercially available standards should have a high isotopic enrichment (≥98%).

Issue 2: Drifting or Decreasing this compound Peak Area

Symptom: The peak area of this compound consistently decreases over the course of an analytical batch.

Possible Cause:

  • Ongoing isotopic exchange in the autosampler.

  • Adsorption of this compound to vials or tubing.

  • Instability in the mass spectrometer's ion source.

Troubleshooting Workflow:

A Decreasing this compound Peak Area B Check Autosampler Conditions A->B C Investigate Adsorption A->C D Evaluate MS Source Stability A->D E Lower Autosampler Temperature B->E F Use Inert Vials/Tubing C->F G Optimize Source Parameters D->G H Peak Area Stable? E->H F->H G->H

Caption: Troubleshooting workflow for decreasing this compound peak area.

Solutions:

  • Optimize Autosampler Conditions: Lower the autosampler temperature (e.g., to 4°C) to slow down any potential degradation or exchange.

  • Investigate Adsorption: Niacin can be adsorbed to certain surfaces. Consider using silanized or polymer-based vials and ensure that the sample solvent is compatible with your analytical hardware.

  • Evaluate Instrument Stability: Run a series of standards at the beginning and end of your analytical batch to assess the stability of the mass spectrometer's response.

Data Presentation

Table 1: LC-MS/MS Parameters for Niacin Analysis using this compound Internal Standard

ParameterMethod 1[7]Method 2
Chromatographic Column Inertsil® CN-3 (100 x 4.6 mm, 5 µm)Not specified
Mobile Phase Acetonitrile (B52724) and 0.002% Formic acid in water (70:30, v/v)Not specified
Flow Rate 1.0 mL/min (with 25% split)Not specified
Ionization Mode ESI+ESI+
Niacin MRM Transition m/z 124.1 -> 80.1m/z 124 -> 80
This compound MRM Transition m/z 128.1 -> 84.1m/z 127 -> 84
Linear Range 50.6–25022.7 ng/mLNot specified

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Niacin using this compound
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the this compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 or other appropriate column for chromatographic separation.

    • Employ a mobile phase gradient of acetonitrile and water with a suitable modifier like formic acid.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for niacin and this compound as listed in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both niacin and this compound.

    • Calculate the peak area ratio of niacin to this compound.

    • Determine the concentration of niacin in the sample using a calibration curve prepared with known concentrations of niacin and a constant concentration of this compound.

Protocol 2: Evaluation of this compound Stability
  • Prepare Stability Samples:

    • Prepare two sets of samples:

      • Blank matrix (e.g., plasma) spiked with this compound at a concentration used in your assay.

      • Your mobile phase or reconstitution solvent spiked with this compound at the same concentration.

  • Incubate Samples:

    • Store aliquots of each set of samples under different conditions that mimic your experimental workflow (e.g., room temperature, 4°C, -20°C).

    • Include a time-zero (T=0) sample stored at -80°C as a baseline.

  • Analyze Samples:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the incubated samples by LC-MS/MS.

    • Monitor the peak area of this compound and also scan for the appearance of lower mass isotopologues (Niacin-d3, -d2, etc.).

  • Evaluate Results:

    • Compare the peak area of this compound in the incubated samples to the T=0 sample. A significant decrease in peak area indicates instability.

    • The presence of lower mass isotopologues is a direct indication of isotopic exchange.

Mandatory Visualization

Niacin Metabolism Pathway

Niacin (Vitamin B3) is a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[8] Understanding its metabolic fate can be crucial in experimental design.

Tryptophan Tryptophan Niacin Niacin (Nicotinic Acid) Tryptophan->Niacin de novo synthesis NAD NAD+ Niacin->NAD NUA Nicotinuric Acid Niacin->NUA Conjugation Nicotinamide Nicotinamide Nicotinamide->NAD Pyridones Pyridone Metabolites Nicotinamide->Pyridones Amidation NADP NADP+ NAD->NADP

Caption: Simplified metabolic pathways of niacin.

References

Technical Support Center: Minimizing Matrix Effects with Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis, with a specific focus on utilizing Niacin-d4 as an internal standard.

Understanding Matrix Effects

Matrix effects are a common challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, where components of the sample matrix other than the analyte of interest interfere with the analyte's ionization process.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of quantitative analyses.[1][2] These effects are particularly prominent in complex biological matrices such as plasma, serum, and urine.[3]

Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard for mitigating matrix effects.[4] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Significant Ion Suppression or Enhancement is Observed

  • Question: My analyte signal is significantly lower or higher in the presence of the matrix compared to the neat solution, even with the this compound internal standard. What steps should I take?

  • Answer: This indicates a substantial matrix effect that may require more than just internal standard correction.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] For instance, one study found that using acidic conditions for liquid-liquid extraction was optimal for removing phospholipids (B1166683) when analyzing niacin in plasma.[6]

      • Chromatographic Separation: Modify your LC method to better separate the analyte from matrix components.[7][8] This can be achieved by adjusting the mobile phase composition, changing the gradient profile, or using a different chromatographic column.[8] The goal is to prevent co-elution of interfering substances with your analyte and internal standard.[7]

      • Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][7]

      • Check for Inter-lot Variability: Test your method with at least six different lots of the biological matrix to ensure robustness.[8][9] Significant variability between lots suggests that your sample cleanup method may not be adequate to handle the natural diversity of biological samples.[8]

Issue 2: Inconsistent or Unstable this compound Internal Standard Response

  • Question: The peak area of my this compound internal standard is highly variable across different samples, or it is significantly different from the response in my calibration standards. Why is this happening?

  • Answer: An inconsistent internal standard response suggests that the this compound is not fully compensating for the variable matrix effects between samples.[8]

    • Troubleshooting Steps:

      • Verify Co-elution: A key assumption for SIL-IS correction is that the analyte and IS co-elute and are therefore subjected to the same matrix effect.[10] Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts (the "deuterium isotope effect").[10] If this compound separates from niacin on the column, it may experience a different degree of ion suppression.[10] In this case, chromatographic conditions may need to be adjusted.

      • Assess Extraction Recovery: Differences in extraction recovery between the analyte and the SIL-IS have been reported.[10][11] Ensure that your sample preparation method is equally efficient for both niacin and this compound.

      • Check for Contamination: Verify the isotopic purity of your this compound standard. The presence of unlabeled niacin can lead to artificially high results.[10]

Issue 3: Method Fails Validation for Matrix Effect

  • Question: My method does not meet the accuracy and precision criteria for matrix effects as required by regulatory guidelines (e.g., within ±15% bias and ≤15% CV).[9] What should I do?

  • Answer: Method validation failure indicates that the chosen analytical strategy does not adequately account for the matrix effect.

    • Troubleshooting Steps:

      • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix factor (MF) to understand the magnitude of the issue. A detailed protocol is provided below.

      • Re-evaluate Sample Cleanup: A more robust sample preparation method is often necessary to pass validation.[8]

      • Consider Alternative Ionization: If using electrospray ionization (ESI), which is known to be more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is compatible.[8]

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects? A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[2][8] This interference can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[1]

Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard like this compound preferred? A2: A SIL-IS is considered the best choice because it has nearly identical physicochemical properties and chromatographic behavior to the analyte.[4][9] This ensures that both the analyte and the internal standard are affected by the matrix in the same way, allowing for effective normalization and compensation for signal variations.[3]

Q3: How do I quantitatively assess the matrix effect? A3: The matrix effect is typically evaluated using the post-extraction spike method, which compares the analyte's response in a neat solution to its response when spiked into an extracted blank matrix.[1][7] The result is often expressed as a Matrix Factor (MF).

Q4: Can the concentration of the internal standard affect the analysis? A4: Yes. It has been shown that the concentration of the SIL-IS can influence the extent of ion suppression of the analyte, and this relationship can be non-linear.[11] It is important to optimize the concentration of this compound used in the assay.

Q5: What if a SIL-IS like this compound is not available? A5: While a SIL-IS is ideal, other options include using a structural analog as an internal standard or employing matrix-matched calibration standards.[12][13] However, these methods may not compensate for matrix effects as effectively as a SIL-IS.[10] The standard addition method is another viable, though more laborious, alternative.[1][14]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Niacin) and the internal standard (this compound) into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high QC concentrations as Set A.[8]

    • Set C (Matrix-Spiked Sample): Spike the analyte and internal standard into the blank biological matrix before extraction at the same low and high QC concentrations.

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Effect (%) = (Mean Peak Response in Set B / Mean Peak Response in Set A) x 100 .[12]

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Response in Set C / Mean Peak Response in Set B) x 100

    • IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)

      • An IS-normalized MF close to 1.0 indicates that the this compound is effectively tracking and compensating for the matrix effect experienced by the analyte.[9]

Data Presentation

Table 1: Example Matrix Effect and Recovery Data

Sample SetAnalyte (Niacin) Mean Peak AreaIS (this compound) Mean Peak Area
Set A (Neat Solution)
Low QC150,000300,000
High QC1,500,000310,000
Set B (Post-Extraction Spike)
Low QC120,000245,000
High QC1,250,000255,000
Set C (Matrix-Spiked Sample)
Low QC108,000220,000
High QC1,130,000230,000

Table 2: Calculated Matrix Factor and Recovery

ParameterLow QCHigh QC
Niacin Matrix Factor (%) 80.0%83.3%
This compound Matrix Factor (%) 81.7%82.3%
IS-Normalized Matrix Factor 0.981.01
Niacin Recovery (%) 90.0%90.4%
This compound Recovery (%) 89.8%90.2%

In this example, the data shows ion suppression for both the analyte and the internal standard. However, the IS-normalized matrix factor is close to 1.0, indicating that this compound is effectively compensating for the matrix effect.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_evaluation Evaluation cluster_solution Solution A Inaccurate or Imprecise Results C Perform Matrix Effect Assessment (Post-Extraction Spike) A->C B Inconsistent IS Response B->C D Quantify Matrix Factor (MF) C->D E IS-Normalized MF close to 1.0? D->E F Method Acceptable: IS Compensates for ME E->F Yes G Optimize Sample Prep (e.g., SPE, LLE) E->G No H Optimize Chromatography (Gradient, Column) G->H I Dilute Sample H->I I->C Re-evaluate

Caption: Troubleshooting workflow for addressing matrix effects.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Analyte + IS in Neat Solvent C Analyze Set A & Set B by LC-MS/MS A->C B Set B: Spike Analyte + IS into Extracted Blank Matrix B->C D Calculate Matrix Factor: MF = (Response B / Response A) C->D E MF < 1: Suppression D->E F MF = 1: No Effect D->F G MF > 1: Enhancement D->G

Caption: Experimental workflow for the post-extraction spike method.

IS_Compensation cluster_process Analytical Process cluster_analyte Analyte (Niacin) cluster_is Internal Standard (this compound) cluster_matrix Matrix Components cluster_output Output A Sample Prep (Extraction) B LC Separation A->B C MS Ionization B->C D Detection C->D N1 Analyte C->N1 IS1 IS C->IS1 Result Accurate Quantification (Analyte/IS Ratio) D->Result N1->A IS1->A M1 Interferences M1->A M1->C Ion Suppression/ Enhancement

Caption: Principle of matrix effect compensation using a SIL-IS.

References

Technical Support Center: Optimizing Niacin-d4 for Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing the concentration of Niacin-d4 as an internal standard for accurate quantitative analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and precision of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in quantitative analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based quantitative methods, such as LC-MS/MS. Its primary function is to correct for variations that can occur during sample preparation, injection, and ionization.[1] Since this compound is chemically almost identical to the analyte (niacin), it experiences similar matrix effects (ion suppression or enhancement) and extraction efficiencies. By adding a known, fixed concentration of this compound to all samples, calibrators, and quality controls, the ratio of the niacin signal to the this compound signal is used for quantification, leading to more accurate and precise measurements.[1][2][3]

Q2: How do I choose the optimal concentration for my this compound internal standard?

A2: The optimal concentration for this compound should be sufficient to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal. A common strategy is to select a concentration that is in the middle of the calibration curve range for niacin.[4] This approach often results in an analyte-to-internal standard peak area ratio close to 1:1 for samples in the mid-range of the curve, which can improve precision.[4] It is also recommended to use a concentration that is in the lower third of the working standard curve to ensure a measurable response without interfering with the analyte's ionization.[5]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While this compound is considered the 'gold standard' for correcting matrix effects due to its similar physicochemical properties to niacin, it may not always provide perfect correction.[6] A slight difference in retention time between niacin and this compound, known as an isotopic effect, can lead to differential ion suppression or enhancement if they elute into regions of the chromatogram with varying matrix interferences.[1][6] Therefore, it is crucial to verify co-elution and assess matrix effects during method development.

Q4: What are the ideal purity requirements for this compound?

A4: For reliable and reproducible results, high purity of the this compound internal standard is crucial. General recommendations are a chemical purity of >99% and an isotopic enrichment of ≥98%.[1][7] It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[7] The presence of unlabeled niacin in the this compound standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[1][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor Precision & Inaccurate Quantification Isotopic Contribution: The this compound standard contains a significant amount of unlabeled niacin.[1][7]Analyze a solution of the this compound standard alone to check for a signal at the niacin mass transition. If significant, quantify the contribution and subtract it from the sample results or obtain a higher purity standard.[1]
In-source Fragmentation: Loss of deuterium (B1214612) from this compound in the mass spectrometer's ion source, leading to a signal at the niacin mass transition.Optimize ion source parameters (e.g., collision energy, source temperature) to minimize fragmentation.
Chromatographic Separation (Isotope Effect): this compound and niacin do not co-elute perfectly, leading to differential matrix effects.[1]Modify the chromatographic method (e.g., gradient, column chemistry, temperature) to achieve better co-elution.[1]
High Background Signal at Analyte's Mass Transition in Blanks Contaminated this compound Stock: The internal standard is contaminated with unlabeled niacin.[7]Prepare a sample containing only the this compound in a clean solvent and analyze it. If a peak for niacin is observed, the standard is contaminated. Contact the supplier for a replacement.[7]
Non-linear Calibration Curve Isotopic Interference: Overlapping isotopic patterns between niacin and this compound.Evaluate the mass spectra of both the analyte and the internal standard to check for any overlap.
Incorrect IS Concentration: The concentration of this compound is too high or too low relative to the calibration standards.Re-evaluate the this compound concentration to be within the linear range of the assay and ideally in the mid-range of the calibration curve.[4]
Fluctuating Internal Standard Area Across a Batch Inconsistent Sample Preparation: Variability in pipetting or extraction steps.Ensure consistent and precise addition of the this compound working solution to all samples. Use a calibrated pipette.
Instrument Instability: Fluctuations in the mass spectrometer's performance during the run.Monitor the this compound signal in quality control samples throughout the batch. If a trend (e.g., decreasing signal) is observed, it may indicate a need for instrument cleaning or maintenance.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for niacin analysis using a deuterated internal standard.

Table 1: Example Calibration Curve and Quality Control Concentrations

ParameterLevel 1Level 2Level 3Level 4Level 5Level 6Level 7
Calibration Curve (ng/mL) 2.05.02010050015003000
Quality Control (ng/mL) LLOQ: 2.0Low: 6.0Mid: 600High: 2400---

Note: These are example concentrations and should be optimized for your specific instrument and application. Data synthesized from multiple sources.[8][9]

Table 2: Typical Method Performance Characteristics

ParameterAcceptance CriteriaTypical Observed Values
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%RSD) ≤ 15%2.8% - 9.4%
Inter-day Precision (%RSD) ≤ 15%3.7% - 5.8%
Accuracy (%RE) ± 15%-2.2% to 3.2%
Recovery Consistent and reproducible>80%

Note: These values represent typical performance and may vary based on the specific method and matrix. Data synthesized from multiple sources.[9][10]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve and Quality Control Samples

Objective: To prepare a set of standards and quality control samples for the quantification of niacin in human plasma.

Materials:

  • Human plasma (drug-free)

  • Niacin certified reference standard

  • This compound certified reference standard

  • Methanol

  • Acetonitrile (B52724)

  • Calibrated pipettes and appropriate labware

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of niacin in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solution Preparation:

    • Serially dilute the niacin stock solution with 50:50 methanol:water to prepare working solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 250 ng/mL). This concentration should be optimized based on instrument response.[11]

  • Calibration Standards and QCs:

    • To an aliquot of drug-free human plasma, spike the appropriate niacin working solution to achieve the desired calibration concentrations (e.g., as listed in Table 1).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibrator, QC, and unknown sample, add 300 µL of the this compound working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[8]

Protocol 2: Assessment of Matrix Effects

Objective: To determine if components in the biological matrix interfere with the ionization of niacin or this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike niacin and this compound into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-extraction Spike): Extract blank plasma from at least six different sources as described in Protocol 1. Spike the dried residue with niacin and this compound at the same concentrations as Set A before reconstitution.

    • Set C (Pre-extraction Spike): Prepare spiked plasma samples as in Protocol 1 (these are your regular QC samples).

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The relative standard deviation of the matrix effect across the different sources should be <15%.

Visualizations

Niacin_Metabolism cluster_diet Dietary Intake cluster_synthesis De Novo Synthesis & Salvage Pathways cluster_catabolism Catabolism & Excretion Tryptophan Tryptophan Quinolinic Acid Quinolinic Acid Tryptophan->Quinolinic Acid de novo Niacin Niacin NAMN Nicotinic Acid Mononucleotide Niacin->NAMN Preiss-Handler Pathway NUA Nicotinuric Acid Niacin->NUA Conjugation Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN Salvage Pathway MNA N-methylnicotinamide Nicotinamide->MNA Methylation Quinolinic Acid->NAMN NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NAD+ NAD+ NAAD->NAD+ NAD+->Nicotinamide Consumption by PARP, SIRTs NMN->NAD+ 2PY N-methyl-2-pyridone- 5-carboxamide MNA->2PY

Caption: Simplified metabolic pathways of niacin, including de novo synthesis, salvage, and catabolism.

experimental_workflow start Start: Plasma Sample, Calibrator, or QC spike Spike with this compound Working Solution start->spike precipitate Add Acetonitrile for Protein Precipitation spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for sample preparation using protein precipitation.

References

Technical Support Center: Niacin and Niacin-d4 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of niacin and its deuterated internal standard, Niacin-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a particular focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for niacin analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for niacin. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Because this compound has a chemical structure and physicochemical properties nearly identical to niacin, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, leading to more precise and accurate quantification of niacin.

Q2: What is co-elution, and is it desirable for niacin and this compound?

A2: Co-elution in chromatography refers to two or more compounds eluting from the column at the same time, resulting in overlapping chromatographic peaks. For quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard like this compound, complete co-elution with the analyte (niacin) is generally desired. This ensures that both compounds experience the same matrix effects, allowing the internal standard to accurately compensate for any signal suppression or enhancement. However, issues can arise if there is partial or incomplete co-elution.

Q3: What could cause niacin and this compound to have slightly different retention times?

A3: While niacin and this compound are chemically very similar, the substitution of hydrogen with deuterium (B1214612) atoms can sometimes lead to a slight difference in their chromatographic behavior, known as an "isotope effect." This can result in a small shift in retention time. The magnitude of this effect can be influenced by the chromatographic conditions, such as the mobile phase composition, pH, and the type of stationary phase used.

Q4: What are the common analytical techniques for niacin and this compound analysis?

A4: High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection is the most common technique for the analysis of niacin.[2] LC-MS/MS is particularly favored for its high sensitivity and selectivity, especially for complex biological matrices like plasma.[2] Reversed-phase chromatography is frequently used, but for highly polar compounds like niacin, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[3][4]

Troubleshooting Guide: Co-elution and Other Chromatographic Issues

This guide addresses potential chromatographic problems you might encounter during the analysis of niacin and this compound, with a focus on resolving co-elution challenges.

Issue 1: Partial or Incomplete Co-elution of Niacin and this compound

Symptom: You observe two closely eluting or partially resolved peaks for niacin and this compound, which may affect the accuracy of peak integration and quantification.

Possible Causes and Solutions:

  • Isotope Effect: As mentioned, a slight chromatographic separation due to the deuterium labeling can occur.

    • Solution 1: Modify Mobile Phase Composition. A slight adjustment to the organic solvent-to-aqueous buffer ratio can help to merge the peaks. For reversed-phase chromatography, a small decrease in the organic solvent (e.g., methanol (B129727) or acetonitrile) concentration may increase retention and improve co-elution.

    • Solution 2: Adjust Mobile Phase pH. The retention of niacin, a carboxylic acid, is highly dependent on the mobile phase pH.[5] Ensure the mobile phase is buffered to a pH that is at least 1.5 to 2 units below the pKa of niacin (approximately 4.85) to keep it in its neutral, more retained form. This can often minimize the isotopic separation.

    • Solution 3: Change the Organic Modifier. If using acetonitrile, switching to methanol, or using a combination of the two, can alter the selectivity and potentially improve co-elution.

  • Column Choice: The stationary phase chemistry can influence the separation of isotopically labeled compounds.

    • Solution: Use a Less Retentive or Different Selectivity Column. If the current column is providing too much resolution for this pair, a shorter column or one with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl phase) might reduce the separation.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Niacin and this compound

Symptom: The chromatographic peaks for niacin and/or this compound are asymmetrical, which can lead to inaccurate integration.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Niacin's carboxylic acid and pyridine (B92270) ring can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) will suppress the ionization of the carboxylic acid group and minimize interactions with silanols.[5]

    • Solution 2: Use an End-capped Column. Employ a high-quality, end-capped C18 column to reduce the number of accessible silanol (B1196071) groups.

    • Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base to the mobile phase can improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the Sample. Reduce the concentration of the sample being injected.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Match Injection Solvent to Mobile Phase. Whenever possible, dissolve the final sample extract in the initial mobile phase.

Issue 3: Drifting Retention Times

Symptom: The retention times for niacin and this compound are not consistent between injections.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.

    • Solution: Increase Equilibration Time. Extend the post-run equilibration time to ensure the column is ready for the next injection.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.

    • Solution: Prepare Fresh Mobile Phase. Prepare fresh mobile phase daily and keep the reservoirs capped. Ensure adequate buffering capacity to maintain a stable pH.

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a Column Oven. Maintain a constant column temperature using a thermostatically controlled column compartment.

Experimental Protocols

Below are example protocols for sample preparation and chromatographic analysis of niacin. These should be adapted and validated for your specific application and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) of Niacin from Human Plasma[6]
  • Sample Preparation:

    • Pipette 250 µL of human plasma into a microcentrifuge tube.

    • Add the working solution of this compound (internal standard).

    • Acidify the plasma sample.

    • Add 1 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Niacin from Serum[7]
  • Sample Pre-treatment:

    • Condition an ISOLUTE® SCX-3 strong cation exchange SPE plate/cartridge.

  • Sample Loading:

    • Load the pre-treated serum sample onto the SPE plate/cartridge.

  • Washing:

    • Wash the SPE plate/cartridge to remove interfering substances.

  • Elution:

    • Elute niacin and this compound from the SPE plate/cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: HPLC-UV Analysis of Niacin

This is a general procedure and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic adjusted to pH 3.0) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 262 nm.[6]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of niacin.

Table 1: Example LC-MS/MS Conditions for Niacin and this compound Analysis

ParameterConditionReference
Column Inertsil® CN-3 (100 x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile: 0.002% Formic acid in water (70:30, v/v)[7]
Flow Rate 1.0 mL/min[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[8][7]
MRM Transition (Niacin) m/z 124.1 → 80.1[7]
MRM Transition (this compound) m/z 128.1 → 84.1[7]

Table 2: Sample Preparation Method Comparison

MethodMatrixKey StepsAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE) Human PlasmaAcidification, Extraction with MTBESimple, inexpensiveCan have lower recovery for polar analytes[8]
Solid-Phase Extraction (SPE) SerumStrong Cation ExchangeHigh purity of extract, good recoveryMore complex and costly than LLE[6]
Protein Precipitation (PPT) Human PlasmaAddition of AcetonitrileFast and simpleMay not remove all interferences[9]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution and peak shape issues during niacin and this compound analysis.

TroubleshootingWorkflow start Start: Chromatographic Issue Observed check_coelution Partial or Incomplete Co-elution? start->check_coelution check_peak_shape Poor Peak Shape? check_coelution->check_peak_shape No adjust_mobile_phase Adjust Mobile Phase: - Organic/Aqueous Ratio - pH (2.5-3.5) check_coelution->adjust_mobile_phase Yes check_silanol Check for Silanol Interactions: - Lower Mobile Phase pH - Use End-capped Column check_peak_shape->check_silanol Yes end_further Further Investigation Required check_peak_shape->end_further No resolve_coelution Co-elution Resolved? adjust_mobile_phase->resolve_coelution change_column Change Column: - Different Selectivity - Shorter Length change_column->resolve_coelution resolve_peak_shape Peak Shape Improved? check_silanol->resolve_peak_shape check_overload Check for Sample Overload: - Dilute Sample check_overload->resolve_peak_shape check_solvent Check Injection Solvent: - Match to Mobile Phase check_solvent->resolve_peak_shape resolve_coelution->change_column No end_good Analysis Successful resolve_coelution->end_good Yes resolve_peak_shape->check_overload No resolve_peak_shape->check_solvent No, still poor resolve_peak_shape->end_good Yes

Troubleshooting workflow for niacin and this compound analysis.

References

Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in bioanalysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used in bioanalysis?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the "gold standard".[3] This is because their chemical and physical properties are nearly identical to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[1][2] The key difference is their higher mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2] This allows the deuterated IS to act as a reliable reference to correct for variability during the analytical process, such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more accurate and precise quantification.[1][2][4][5]

Q2: What is isotopic exchange (or back-exchange) and why is it a major concern?

Isotopic exchange, also known as "back-exchange," is a chemical process where deuterium atoms on the internal standard are unintentionally replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[6] This is a significant issue because it alters the mass of the internal standard, which can lead to a decrease in its signal and a potential artificial increase in the signal of the unlabeled analyte.[6] This compromises the accuracy and precision of quantitative analyses, potentially causing an overestimation of the analyte's concentration or even false-positive results.[6][7]

Q3: My deuterated internal standard is eluting slightly earlier than my analyte. Is this normal and what are the implications?

Yes, it is a well-documented phenomenon for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[3][8][9][10] This is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3][9][11] The primary concern with this chromatographic shift is the potential for "differential matrix effects".[12][13][14] If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different levels of co-eluting matrix components as they enter the mass spectrometer's ion source.[8] This can lead to varying degrees of ion suppression or enhancement for the analyte and the internal standard, which can compromise analytical accuracy.[8][12][13]

Q4: What is "metabolic switching" and can deuteration of an internal standard affect it?

Metabolic switching is a phenomenon where the substitution of deuterium for hydrogen in a molecule alters its metabolic pathway.[11][15] Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, enzymatic reactions that involve the cleavage of this bond can be slowed down (this is known as the kinetic isotope effect).[11][15] If a drug is metabolized by multiple alternate pathways, deuteration at one of the primary sites of metabolism can depress that pathway, causing the metabolism to shift to alternative routes.[11][15][16] This can lead to a change in the ratio of metabolites formed.[15] While this is more of a consideration in drug development when designing deuterated drugs for altered pharmacokinetic profiles, it is an important concept to be aware of in bioanalysis.[11][16][17]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

This is one of the most common challenges encountered when using deuterated internal standards. The root cause can often be traced back to several key issues.

Potential Cause A: Isotopic Exchange (Back-Exchange)

Symptoms:

  • Gradual decrease in the internal standard signal over an analytical run.[7]

  • Appearance of peaks at mass transitions corresponding to partially or fully non-deuterated internal standard.[7]

  • Artificially high and variable calculated analyte concentrations.[7][18]

Troubleshooting Workflow for Isotopic Exchange:

Start Inconsistent Results: Suspect Isotopic Exchange Check_Label Review Certificate of Analysis: Is the deuterium label on a stable position? Start->Check_Label Check_Conditions Evaluate Experimental Conditions: pH, Temperature, Solvent Check_Label->Check_Conditions Stability_Study Perform Isotopic Stability Experiment Check_Conditions->Stability_Study Analyze_Data Analyze Data: Monitor IS signal and look for back-exchanged products Stability_Study->Analyze_Data Stable IS is Stable: Investigate other causes Analyze_Data->Stable No significant change Unstable IS is Unstable: Take corrective action Analyze_Data->Unstable Signal decrease/ exchange products observed Optimize Optimize Conditions: Adjust pH to neutral, lower temperature Unstable->Optimize Change_IS Consider a more stable IS: (e.g., 13C or 15N labeled) Unstable->Change_IS Optimize->Stability_Study Re-evaluate

Caption: Troubleshooting workflow for suspected isotopic exchange.

Detailed Experimental Protocol: Assessing Isotopic Stability

Objective: To evaluate the stability of a deuterated internal standard against back-exchange in the sample matrix and analytical solutions.

Methodology:

  • Prepare Samples:

    • Set A (Matrix Stability): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at the concentration used in your assay.

    • Set B (Solvent Stability): Spike the deuterated internal standard into your final sample diluent and mobile phase.

  • Incubation:

    • Aliquot samples from both sets for different time points (e.g., 0, 4, 8, 24 hours).

    • Store the aliquots under the same conditions as your typical sample analysis (e.g., room temperature or in the autosampler at a specific temperature). A T=0 sample should be processed and analyzed immediately.

  • Sample Processing: At each time point, process the matrix samples (Set A) using your standard extraction procedure.

  • LC-MS/MS Analysis: Analyze all samples, monitoring the mass transitions for the deuterated internal standard and any potential back-exchanged products (e.g., if you are using a d4-IS, monitor for d3, d2, d1, and d0).

  • Data Evaluation:

    • Plot the peak area of the deuterated internal standard over time. A significant decrease in the signal may indicate instability.[4]

    • Calculate the ratio of the peak area of any back-exchanged products to the peak area of the deuterated internal standard at each time point. A significant increase in this ratio over time is a direct indication of isotopic exchange.[7]

Quantitative Data on Isotopic Exchange of Rofecoxib Internal Standards

Experiment ConditionUnlabeled (%)13CH3 (%)13CDH2 (%)13CD2H (%)13CD3 (%)
13CD3 Rofecoxib
Standard in acetonitrile0.2417.337.159.6665.62
Spiked in human plasma (0 h)0.5015.394.394.1975.53
Spiked in human plasma (6 h)0.2819.764.114.9170.94
13C7 Rofecoxib Unlabeled (%) 13C5 (%) 13C6 (%) 13C7 (%)
Standard in acetonitrile0.00.245.4393.95
Spiked in human plasma (0 h)0.00.245.4094.36
Spiked in human plasma (6 h)0.00.245.4694.33
Data adapted from Chavez-Eng et al.[19]
Potential Cause B: Lack of Co-elution and Differential Matrix Effects

Symptoms:

  • Poor accuracy and precision, especially when analyzing samples from different biological lots.[13]

  • Visible separation of the analyte and internal standard peaks in the chromatogram.[8]

  • Inconsistent analyte-to-internal standard area ratios.[8]

Troubleshooting Workflow for Co-elution and Matrix Effects:

Start Poor Accuracy/Precision: Suspect Co-elution or Differential Matrix Effects Check_Coelution Overlay Chromatograms: Do analyte and IS peaks co-elute? Start->Check_Coelution Coelute Yes, they co-elute Check_Coelution->Coelute No_Coelute No, they are separated Check_Coelution->No_Coelute Matrix_Effect_Study Perform Matrix Effect Experiment (Post-Extraction Addition) Coelute->Matrix_Effect_Study Optimize_Chrom Optimize Chromatography: Adjust gradient, mobile phase, or column No_Coelute->Optimize_Chrom Analyze_ME Analyze Matrix Factor (MF): Is MF for analyte and IS similar? Matrix_Effect_Study->Analyze_ME Similar_ME MF is similar: Investigate other causes Analyze_ME->Similar_ME Different_ME MF is different: Differential Matrix Effects Analyze_ME->Different_ME Improve_Cleanup Improve Sample Cleanup: (e.g., SPE, LLE) Different_ME->Improve_Cleanup Optimize_Chrom->Check_Coelution Re-evaluate Improve_Cleanup->Matrix_Effect_Study Re-evaluate

Caption: Troubleshooting workflow for co-elution and matrix effect issues.

Detailed Experimental Protocol: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at low and high concentrations.[2][20]

    • Set 2 (Post-Extraction Spike): Extract a blank biological matrix first. Then, add the analyte and internal standard to the final extract at the same low and high concentrations as Set 1.[2][20]

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.[2][20]

  • LC-MS/MS Analysis: Analyze all three sets of samples.[21]

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.[21]

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100.[21]

    • Compare the matrix effect for the analyte and the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.[21]

Quantitative Data on Retention Time Shifts in RPLC

Compound TypeChromatographic MethodRetention Time (Protiated) (s)Retention Time (Deuterated) (s)Retention Time Shift (s)
Dimethyl-labeled E. coli tryptic digestsUHPLC-ESI-MS/MS--2.9 (median)
FexofenadineRPLC---
DapsoneRPLC---
PseudoephedrineRPLC---
Data adapted from various sources.[11][22]
Potential Cause C: Isotopic Impurity and Cross-Talk

Symptoms:

  • Blank samples (containing only the internal standard) show a significant signal at the analyte's mass transition.[15]

  • Non-linear calibration curve, especially at higher analyte concentrations.[21][23]

  • Overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2][8]

Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Inject a high-concentration solution of the deuterated internal standard alone.

    • Monitor the mass transition of the unlabeled analyte.[15] The peak area of the unlabeled analyte relative to the deuterated standard provides an estimate of the isotopic impurity.[1]

  • Review Certificate of Analysis (CoA): Check the CoA for the stated isotopic and chemical purity. Isotopic enrichment should ideally be ≥98%.[8]

  • Check for "Cross-Talk":

    • Acquire full-scan mass spectra of a high-concentration standard of the unlabeled analyte.

    • Check for any naturally occurring heavy isotopes (e.g., ¹³C) that might contribute to the mass channel of the deuterated internal standard.[6][23] This is more common when using internal standards with a low degree of deuteration (e.g., d1 or d2).[6]

  • Optimize Internal Standard Concentration: A very low internal standard concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[6]

Detailed Experimental Protocol: Quantification of Isotopic Purity using HRMS

Objective: To determine the isotopic purity of the deuterated internal standard.[2]

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration suitable for high-resolution mass spectrometry (HRMS) analysis.[1][2]

  • Acquire High-Resolution Mass Spectra: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[2][24]

  • Data Analysis:

    • Identify the peaks corresponding to the fully deuterated standard and any peaks corresponding to the unlabeled analyte or partially deuterated species.[24]

    • Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to determine the isotopic purity.[1][24]

Issue 2: Unstable Internal Standard Signal

Potential Cause: In-Source Fragmentation

Symptoms:

  • Poor precision and inaccurate quantification.[8]

  • The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[8][15]

Troubleshooting Steps:

  • Optimize Mass Spectrometer Conditions:

    • Adjust source parameters such as collision energy, declustering potential, or fragmentor voltage to minimize in-source fragmentation.[8][15][24][25]

    • Higher source temperatures can also promote fragmentation.[24]

  • Select a Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable parts of the molecule (e.g., aromatic rings) and not on labile sites.[8]

Issue 3: Unexpected Metabolic Profile

Potential Cause: Metabolic Switching

Symptoms:

  • The ratio of metabolites in samples containing a deuterated compound differs significantly from that of the non-deuterated compound.[15]

  • An unexpected increase in a minor metabolic pathway.[15]

Troubleshooting and Considerations:

  • Understand the Analyte's Metabolism: If your analyte is known to be metabolized through multiple pathways, be aware of the potential for metabolic switching if you are using a deuterated analog as the internal standard, especially if the deuteration is at a known site of metabolism.[15]

  • Case Study: Doxophylline: In a study on deuterated doxophylline, labeling of the main metabolic "soft spots" triggered an unexpected multidirectional metabolic switch. This did not improve the pharmacokinetic parameters but did change the metabolic profile. For example, deuteration of the dioxolane ring led to an approximately 3-fold increase in the formation of one metabolite (T-COOH) and a decrease in another (etophylline).[5][26][27]

Visualizing Metabolic Switching:

cluster_protiated Protiated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Protiated_Drug Protiated Drug Metabolite_A Metabolite A (Major Pathway) Protiated_Drug->Metabolite_A CYP450 (Fast) Metabolite_B Metabolite B (Minor Pathway) Protiated_Drug->Metabolite_B CYP450 (Slow) Deuterated_Drug Deuterated Drug (Labeled at site of Metabolite A formation) Deuterated_Metabolite_A Metabolite A (Minor Pathway) Deuterated_Drug->Deuterated_Metabolite_A CYP450 (Slowed by KIE) Deuterated_Metabolite_B Metabolite B (Major Pathway) Deuterated_Drug->Deuterated_Metabolite_B CYP450 (Now relatively faster)

Caption: A simplified diagram illustrating the concept of metabolic switching.

References

Technical Support Center: Stability of Niacin-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Niacin-d4 in various biological matrices. Adherence to proper storage and handling procedures is critical for ensuring the accuracy and reliability of quantitative bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled version of niacin (Vitamin B3), where four hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to niacin, this compound can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of niacin in biological samples like plasma, serum, and urine.[1][2][3]

Q2: What are the primary stability concerns for this compound in biological matrices?

A2: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine include:

  • Freeze-Thaw Stability: Degradation of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Stability of the analyte in the biological matrix at room temperature for the duration of sample handling and preparation.

  • Long-Term Stability: The stability of the analyte in the biological matrix at specified storage temperatures (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative (Autosampler) Stability: Stability of the processed sample in the autosampler before injection into the analytical instrument.

  • Stock and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions.[4][5][6][7]

Q3: Is this compound susceptible to isotopic exchange?

A3: Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern for some deuterated internal standards. The likelihood of this occurring depends on the position of the deuterium labels on the molecule and the pH of the environment. For this compound, the deuterium labels are on the pyridine (B92270) ring, which is a chemically stable position. Therefore, isotopic exchange is generally not a significant concern under typical bioanalytical conditions. However, it is good practice to evaluate the stability of the internal standard during method development.[8]

Q4: What are the recommended storage conditions for biological samples containing this compound?

A4: For long-term storage of biological samples, it is recommended to keep them at -70°C or -80°C.[4] Storing samples at -20°C may be acceptable for shorter durations, but long-term stability should be experimentally verified. For short-term storage, such as on the benchtop during sample processing, samples should be kept on wet ice to minimize potential degradation.

Q5: How does the stability of this compound compare to that of non-deuterated niacin?

A5: Deuterated internal standards are generally expected to have similar or slightly greater stability compared to their non-deuterated counterparts. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic or degradation processes. However, for practical purposes in bioanalytical method validation, the stability of the deuterated internal standard is often assumed to be comparable to the analyte and should be assessed under the same conditions.[9]

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the stability of niacin in human plasma has been well-documented in several bioanalytical method validation studies. As this compound is used as an internal standard in these assays, its stability is inherently demonstrated to be acceptable under the tested conditions. The following tables summarize the stability of niacin, which can be used as a reliable proxy for the stability of this compound.

Table 1: Freeze-Thaw Stability of Niacin in Human Plasma

Number of CyclesStorage Temperature (°C)Analyte ConcentrationStability (% of Nominal)Reference
3-20Low and High QCStable (within ±15%)[10][11]
3-2010, 60, 600 ng/mLNo significant degradation[12]

Table 2: Short-Term (Bench-Top) Stability of Niacin in Human Plasma at Room Temperature

Duration (hours)Analyte ConcentrationStability (% of Nominal)Reference
310, 60, 600 ng/mLNo significant degradation[12]
12Low and High QCStable (within ±15%)[11]
Up to 24Not specifiedInstabilities observed[10]

Table 3: Long-Term Stability of Niacin in Human Plasma

DurationStorage Temperature (°C)Analyte ConcentrationStability (% of Nominal)Reference
2 months-20Low and High QCStable (within ±15%)[11]
7 days-20Not specifiedNo significant degradation[12]
Not specified-20Not specifiedNo instabilities found[10]

Table 4: Post-Preparative (Autosampler) Stability of Niacin in Human Plasma

Duration (hours)Storage TemperatureAnalyte ConcentrationStability (% of Nominal)Reference
72Not specifiedNot specifiedStable[10]

Table 5: Stock Solution Stability of this compound

DurationStorage Temperature (°C)SolventStabilityReference
6 months-80Not specifiedStable[1]
1 month-20Not specifiedStable[1]

Experimental Protocols

The following are detailed methodologies for key stability experiments as recommended by regulatory guidelines such as the US FDA and EMA.[4][5][6][7][13]

Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., plasma, urine) with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 cycles).

  • After the final thaw, analyze the samples against a freshly prepared calibration curve.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

G A Spiked QC Samples B Incubate at Room Temperature (e.g., 4, 8, 24 hours) A->B C Analyze Samples B->C E Compare Results C->E D Freshly Prepared Control Samples D->E

References

Technical Support Center: Niacin-d4 Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niacin-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the analytical use of this compound, particularly as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a deuterated form of niacin (Vitamin B3), where four hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Because this compound is chemically almost identical to niacin, it behaves similarly during sample preparation, chromatography, and ionization.[3] By adding a known amount of this compound to samples and standards, it allows for the correction of variations in the analytical process, leading to more accurate and precise quantification of niacin.[3]

Q2: What are the ideal characteristics of a this compound internal standard?

For reliable quantitative results, a this compound internal standard should have:

  • High Chemical Purity: Typically greater than 99%, ensuring that other compounds do not cause interfering peaks.[3]

  • High Isotopic Enrichment: Generally ≥98%, which minimizes the amount of unlabeled niacin present in the internal standard solution. This is crucial to prevent the overestimation of the native niacin concentration in the sample.[3][4]

  • Appropriate Deuterium Labeling: The deuterium atoms should be in stable positions on the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[5]

Q3: What types of impurities can be present in this compound and how do they originate?

Impurities in this compound can be broadly categorized as:

  • Unlabeled Niacin: This is the most common isotopic impurity and arises from incomplete deuteration during the synthesis of this compound.[6] Its presence can lead to an overestimation of the endogenous niacin concentration.

  • Partially Labeled Intermediates: These are molecules that have fewer than four deuterium atoms.

  • Process-Related Impurities: These are chemical impurities that are byproducts or unreacted starting materials from the synthesis process.

  • Degradation Products: These can form if the this compound is not stored under the recommended conditions.

Q4: How can impurities in this compound affect my analytical results?

Impurities can have several detrimental effects on analytical results:

  • Inaccurate Quantification: The presence of unlabeled niacin in the this compound internal standard will contribute to the signal of the analyte, leading to a biased (usually higher) calculated concentration.[6]

  • Non-Linear Calibration Curves: Isotopic interference from the analyte to the internal standard signal, especially at high analyte concentrations, can cause non-linearity in the calibration curve.[7]

  • Interfering Peaks: Chemical impurities may co-elute with the analyte or internal standard, causing interference in the mass spectrometer and affecting the accuracy of integration.

  • Poor Precision: Inconsistent levels of impurities across different vials or preparations of the internal standard can lead to poor reproducibility of results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High background signal for niacin in blank samples The this compound internal standard contains a significant amount of unlabeled niacin.1. Review the Certificate of Analysis (CoA) for the isotopic purity of the this compound lot. 2. Prepare and inject a solution containing only the this compound internal standard to assess the signal at the mass transition of unlabeled niacin. 3. If the signal is high, consider purchasing a new lot of this compound with higher isotopic purity. 4. If a new lot is unavailable, a mathematical correction for the contribution of the unlabeled niacin in the IS to the analyte signal may be possible, but this is a less ideal approach.[7]
Inconsistent Analyte/Internal Standard response ratio 1. Deuterium exchange with the solvent or matrix. 2. Differential matrix effects due to chromatographic separation of niacin and this compound. 3. Isotopic interference from niacin or background ions.1. Ensure that the deuterium labels on this compound are on stable positions (e.g., the aromatic ring). Avoid highly acidic or basic conditions during sample preparation if the label stability is unknown.[5] 2. Optimize the chromatographic method to achieve co-elution of niacin and this compound.[5] 3. Check for and subtract any contribution from the natural isotopic abundance of niacin to the this compound signal, especially at high niacin concentrations.[5]
Chromatographic peak for this compound elutes slightly earlier than niacin This is a known isotope effect where deuterated compounds can have slightly different retention times than their non-deuterated counterparts.If the shift is small and consistent, it may not significantly impact the results, especially if matrix effects are minimal. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[5]
Quantification results are inaccurate or biased 1. Incorrect assessment of the this compound purity. 2. Presence of unlabeled niacin in the this compound stock solution. 3. Different extraction recoveries between niacin and this compound.1. Always verify the isotopic and chemical purity of a new batch of this compound before use.[5] 2. Analyze the internal standard solution by itself to quantify the amount of unlabeled niacin present.[5] 3. Optimize the sample extraction procedure to ensure consistent and similar recovery for both niacin and this compound.[5]

Data Presentation

The following table summarizes the potential impact of different types of this compound impurities on analytical results.

Impurity Type Potential Impact on Analytical Results Typical Purity Specification
Unlabeled Niacin Overestimation of analyte concentration, potential for non-linear calibration curves.Isotopic Enrichment: ≥98%[3]
Chemical Impurities Interfering peaks, ion suppression or enhancement, inaccurate peak integration.Chemical Purity: >99%[3]
Partially Labeled Intermediates Potential for interference with the analyte or internal standard signal, depending on their mass and fragmentation.Not typically specified, but minimized with high isotopic enrichment.
Degradation Products Loss of internal standard signal, introduction of interfering peaks.Dependent on proper storage conditions.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound using LC-MS/MS

Objective: To determine the percentage of unlabeled niacin present in a this compound standard.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the this compound solution into the LC-MS/MS system.

    • Use a chromatographic method that provides good peak shape for niacin.

    • In the mass spectrometer, monitor the multiple reaction monitoring (MRM) transitions for both niacin and this compound. For example:

      • Niacin: m/z 124.1 → 80.1

      • This compound: m/z 128.1 → 84.1

  • Data Analysis:

    • Integrate the peak area for both the niacin and this compound MRM transitions.

    • Calculate the percentage of unlabeled niacin using the following formula: % Unlabeled Niacin = (Peak Area of Niacin / (Peak Area of Niacin + Peak Area of this compound)) * 100

Protocol 2: General LC-MS/MS Workflow for Niacin Quantification in Plasma

Objective: To quantify the concentration of niacin in human plasma using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the transitions for niacin and this compound as specified in Protocol 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of niacin to this compound against the concentration of the calibration standards.

    • Determine the concentration of niacin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Niacin_Metabolic_Pathway Niacin Metabolic Pathway Tryptophan Tryptophan Niacin Niacin (Nicotinic Acid) Tryptophan->Niacin de novo synthesis NAD NAD+ Niacin->NAD Preiss-Handler Pathway NUA Nicotinuric Acid Niacin->NUA Conjugation Nicotinamide Nicotinamide Nicotinamide->NAD Metabolites Other Metabolites Nicotinamide->Metabolites NADP NADP+ NAD->NADP NAD Kinase

Caption: Simplified diagram of the main metabolic pathways of niacin.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues A Inaccurate or Inconsistent Analytical Results B Check for High Background in Blanks A->B F Check Analyte/IS Response Ratio A->F J Review Sample Preparation A->J C Analyze IS Solution Alone B->C D Unlabeled Niacin Present? C->D E Review CoA & Consider New Lot D->E Yes D->F No G Investigate Co-elution F->G I Assess for Matrix Effects F->I H Optimize Chromatography G->H Not Co-eluting K Optimize Extraction J->K

Caption: Logical workflow for troubleshooting common analytical issues with this compound.

Experimental_Workflow LC-MS/MS Experimental Workflow for Niacin Analysis A Sample Collection (e.g., Plasma) B Addition of this compound Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

References

Dealing with ion suppression/enhancement for Niacin-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression or enhancement when analyzing Niacin-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in ESI-MS?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, poor sensitivity, and potentially inaccurate quantification.[1] Conversely, ion enhancement, a less common phenomenon, is when co-eluting substances increase the ionization efficiency of the analyte, leading to a higher than expected signal intensity.[3]

Q2: Why is my this compound (deuterated internal standard) signal showing suppression or enhancement?

A2: While deuterated internal standards like this compound are used to compensate for matrix effects, they are not immune to them.[2] The underlying assumption is that both the analyte (Niacin) and the deuterated internal standard (this compound) will experience the same degree of ion suppression or enhancement.[2] However, differential effects can occur if there is chromatographic separation between the analyte and the internal standard, exposing them to different co-eluting matrix components.[2]

Q3: What are the common causes of ion suppression for this compound?

A3: Common causes of ion suppression in ESI-MS for analytes like this compound include:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix, such as salts, phospholipids, and proteins, can co-elute with this compound and compete for ionization.[2][4]

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of additives in the mobile phase can crystallize at the ESI probe tip, leading to signal suppression.[2][5]

  • High Analyte Concentration: At high concentrations, this compound itself can cause self-suppression, resulting in a non-linear response.[2][6]

  • Ion Source Contamination: Buildup of non-volatile materials in the ion source can lead to a gradual or sudden loss of signal.[7][8]

Q4: How can I detect ion suppression in my this compound analysis?

A4: A widely used method to identify regions of ion suppression is the post-column infusion experiment .[1][4] In this technique, a constant flow of a this compound solution is introduced into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any significant dip in the baseline signal for this compound indicates the retention time at which interfering compounds from the matrix are eluting and causing ion suppression.[1][4]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

This is a primary indicator of ion suppression. The following workflow can help troubleshoot this issue.

cluster_0 Troubleshooting Workflow: Low this compound Signal A Low/Inconsistent Signal Observed B Investigate Sample Preparation A->B Start C Optimize Chromatographic Separation B->C If no improvement D Evaluate Mobile Phase Composition C->D If suppression persists E Check Instrument Performance D->E If still unresolved F Signal Restored? E->F G Method Optimized F->G Yes H Consult Instrument Specialist F->H No cluster_1 Troubleshooting Workflow: Poor Peak Shape A Poor Peak Shape Observed B Adjust Mobile Phase pH A->B Start C Check for Column Overload B->C If no improvement D Evaluate Column Health C->D If still tailing E Peak Shape Improved? D->E F Method Optimized E->F Yes G Replace Column E->G No

References

Technical Support Center: Accurate Quantification of Niacin-d4 at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate quantification of Niacin-d4, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for the quantification of niacin?

A1: this compound is a stable isotope-labeled (SIL) version of niacin (nicotinic acid).[1][2] It is an ideal internal standard (IS) for quantitative analysis using mass spectrometry (LC-MS/MS).[1] Because it has a higher molecular weight due to the deuterium (B1214612) atoms, it can be distinguished from the unlabeled niacin by the mass spectrometer. However, its chemical and physical properties are nearly identical to niacin. This allows it to co-elute with niacin during chromatography and experience similar ionization effects in the mass spectrometer source, effectively compensating for variations in sample preparation and matrix effects.[3]

Q2: What is the primary challenge when quantifying niacin at low concentrations?

A2: The primary challenge at low concentrations is the "matrix effect."[3][4] Biological samples (like plasma, serum, or urine) are complex mixtures containing numerous endogenous compounds such as proteins, lipids, and salts.[3] These compounds can co-elute with niacin and interfere with its ionization process in the mass spectrometer, leading to either suppression or enhancement of the signal.[3][4] This can result in inaccurate and imprecise quantification, a problem that is particularly pronounced at low analyte concentrations.

Q3: What are the common sample preparation techniques for niacin analysis?

A3: Common sample preparation techniques aim to remove interfering matrix components while efficiently extracting niacin. These include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For niacin, an acidic aqueous phase is often extracted with an organic solvent like methyl-t-butyl ether.[6]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent.[7]

Q4: Which ionization mode is typically used for niacin and this compound in LC-MS/MS?

A4: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of niacin. The choice often depends on the specific mobile phase composition and the desired sensitivity for niacin and its metabolites. For example, some methods have found excellent sensitivity in the negative ESI mode[5], while others have utilized the positive ESI mode.[6][7] It is recommended to perform an infusion of the analyte to determine the optimal ionization mode and polarity for your specific experimental conditions.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of niacin using this compound as an internal standard.

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase pH Niacin is an amphoteric molecule, meaning its charge state is dependent on the pH.[9] The mobile phase pH can significantly impact its retention and peak shape. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal chromatography. An acidic mobile phase is often used.[10]
Inefficient Ionization The choice of ionization mode (positive or negative ESI) and source parameters (e.g., capillary voltage, gas flow, temperature) are critical.[8] Infuse a standard solution of niacin to optimize these parameters for maximum signal intensity.[8]
Matrix Effects Co-eluting matrix components can suppress the niacin signal.[3] Improve sample cleanup by trying a different extraction method (e.g., switching from protein precipitation to SPE). Also, optimize the chromatographic separation to better resolve niacin from interfering compounds.[3]
Low Recovery The extraction efficiency may be low. For liquid-liquid extraction, adjusting the pH of the aqueous phase can improve the recovery of polar analytes like niacin.[6] For SPE, ensure the correct sorbent and elution solvent are being used.
Issue 2: High Variability in Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibration standards and quality controls (QCs). Use of automated liquid handlers can improve precision.
Analyte Instability Niacin may be unstable in certain conditions. Instabilities have been observed in whole blood and in plasma at room temperature.[7] It's crucial to keep samples on ice or frozen and to process them quickly. Perform stability studies to assess bench-top, freeze-thaw, and autosampler stability.[10]
Matrix Effects Significant and variable matrix effects between different samples can lead to poor reproducibility. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for this.[4] Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery.
Issue 3: Non-Linear Calibration Curve at Low Concentrations
Possible Cause Troubleshooting Step
Inaccurate Blank or Low-Level Standards Contamination in the blank can lead to a non-zero intercept and affect the linearity at the lower end of the curve.[11] Ensure the blank matrix is free of niacin. Prepare low-concentration standards carefully using serial dilutions from a validated stock solution.
Detector Saturation at High Concentrations While the issue is at low concentrations, problems at the high end can affect the overall curve fit. The detector can become "overloaded" at high concentrations, leading to a plateau effect.[12] Ensure the upper limit of the calibration range is within the linear response range of the detector.
Inappropriate Weighting of the Regression For calibration curves covering a wide dynamic range, heteroscedasticity (non-constant variance) is common. Using a weighted linear regression (e.g., 1/x or 1/x²) gives less weight to the more variable high-concentration points and can improve the accuracy at the low end.[5]
Incorrect Integration of Low-Level Peaks Poorly integrated peaks at the lower limit of quantification (LLOQ) can introduce significant error. Manually review the peak integration for all low-concentration standards and QCs to ensure consistency and accuracy.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS methods for niacin quantification.

Table 1: Linearity and Limits of Quantification

Method Reference Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Matrix
[6]5 - 1000Not explicitly stated, but detection limit was 122 pg/mLHuman Plasma
[13]50.6 - 25022.750.6Human Plasma
[5]5 - 8005Human Plasma
[7]50 - 75050Human Plasma

Table 2: Precision and Accuracy of Quality Control Samples

Method Reference QC Levels (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Relative Error)
[5]10, 60, 6005.0 - 8.72.8 - 9.4-2.2 to 2.3
[7]100, 300, 600< 15< 15< 15

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from methodologies described for the analysis of niacin in human plasma.[5]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay, a common approach is to match the mid-point of the calibration curve).

  • Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a portion of the supernatant (e.g., 40 µL) into the LC-MS/MS system.[5]

Protocol 2: LC-MS/MS Parameters

The following are example parameters and should be optimized for your specific instrument and application.

  • LC System: Agilent 1100 or equivalent[5]

  • Column: Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase: Methanol and 2 mM ammonium acetate (B1210297) (3:97, v/v)[5]

  • Flow Rate: 1 mL/min (with a 1:1 split)[5]

  • Injection Volume: 40 µL[5]

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

    • Niacin: m/z 124.1 -> 80.1 (Positive Mode)[13] or m/z 122.0 -> 78.0 (Negative Mode)[5]

    • This compound: m/z 128.1 -> 84.1 (Positive Mode)[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Niacin Quantification Using Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of niacin (Vitamin B3) is crucial for a wide range of applications, from nutritional analysis to pharmacokinetic studies. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a highly sensitive and specific platform for bioanalysis. The use of a stable isotope-labeled internal standard, such as Niacin-d4, is instrumental in achieving accurate and reproducible results by compensating for matrix effects and variations during sample processing.

This guide provides a comparative overview of a validated LC-MS/MS method for the quantification of niacin using this compound as an internal standard, alongside a comparison with the more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.

Superiority of LC-MS/MS Over Traditional Methods

LC-MS/MS has emerged as the gold standard for the quantification of small molecules like niacin in complex biological matrices.[1] Its primary advantages over methods like HPLC-UV include unparalleled sensitivity, allowing for the detection of niacin at nanogram or even picogram levels, and exceptional specificity, which enables the differentiation of niacin from its structurally similar metabolites.[1] This is particularly critical in pharmacokinetic studies where tracking minute concentration changes is essential.[1] While HPLC-UV is a robust and cost-effective method suitable for routine analysis, it may suffer from lower sensitivity and potential matrix interference.[2]

Quantitative Performance Comparison

The following tables summarize the quantitative performance data for a representative LC-MS/MS method utilizing a deuterated internal standard and a conventional HPLC-UV method for niacin quantification.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Niacin

ParameterPerformance Data
Linearity Range50.6–25022.7 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)50.6 ng/mL
Intra-day Precision (%RSD)< 11%
Inter-day Precision (%RSD)< 11%
Accuracy (Relative Error)Within ±11%
Mean Recovery> 80%
Internal StandardNicotinic acid-d4

Data synthesized from a study on niacin quantification in human plasma.[3]

Table 2: Performance Characteristics of a Typical HPLC-UV Method for Niacin

ParameterPerformance Data
Linearity Range1 - 2 µ g/spot
Correlation Coefficient (r²)Not explicitly stated
Limit of Detection (LOD)0.15 µ g/spot
Limit of Quantification (LOQ)0.45 µ g/spot
Precision (%RSD)< 2.7%
Accuracy (% Content)99.2 - 99.4%
Internal StandardNot typically used in this manner

Data synthesized from a study on nicotinamide (B372718) quantification in pharmaceutical preparations.[4]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for the LC-MS/MS method with this compound and a comparative HPLC-UV method.

LC-MS/MS Method with this compound Internal Standard

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard solution (Nicotinic acid-d4).

  • Perform a solid-phase extraction to remove plasma proteins and other interfering substances.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography

  • Column: Inertsil® CN-3 (100 × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 0.002% formic acid in water (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min (with a 25% split)[3]

  • Injection Volume: Not explicitly stated

  • Run Time: Sufficient to allow for the elution of niacin and the internal standard.

3. Mass Spectrometry

  • Instrument: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive or Negative, depending on the specific method.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • Mass Transitions:

    • Niacin: m/z 124.1 → 80.1[3]

    • This compound (IS): m/z 128.1 → 84.1[3]

Comparative HPLC-UV Method

1. Sample Preparation (for Tablets)

  • Weigh and finely powder a specific number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of niacin and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to the final volume.

  • Filter the solution through a 0.45 µm filter before injection.

2. High-Performance Liquid Chromatography

  • Column: C18 stationary phase

  • Mobile Phase: 0.1% formic acid in water with a varied methanol (B129727) gradient[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: Not explicitly stated

  • Detection: UV absorbance at a specified wavelength (e.g., 261 nm).[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the LC-MS/MS method validation and a comparison of the LC-MS/MS and HPLC-UV workflows.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (Inertsil CN-3) recon->lc msms MS/MS Detection (MRM Mode) lc->msms quant Quantification (Peak Area Ratio) msms->quant validation Method Validation (Linearity, Precision, Accuracy) quant->validation

Caption: Workflow for LC-MS/MS method validation of niacin using this compound.

Method_Comparison cluster_lcmsms LC-MS/MS Method cluster_hplcuv HPLC-UV Method lcmsms_prep Sample Prep with IS lcmsms_sep LC Separation lcmsms_prep->lcmsms_sep lcmsms_det MS/MS Detection (MRM) lcmsms_sep->lcmsms_det lcmsms_quant High Sensitivity & Specificity lcmsms_det->lcmsms_quant hplcuv_prep Sample Prep hplcuv_sep HPLC Separation hplcuv_prep->hplcuv_sep hplcuv_det UV Detection hplcuv_sep->hplcuv_det hplcuv_quant Robust & Cost-Effective hplcuv_det->hplcuv_quant start Niacin Sample start->lcmsms_prep start->hplcuv_prep

References

A Comparative Guide to Niacin-d4 and ¹³C-Niacin as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of niacin (Vitamin B3) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in isotope dilution mass spectrometry (IDMS) workflows. The two most common stable isotope-labeled internal standards for niacin are deuterated niacin (Niacin-d4) and carbon-13 labeled niacin (¹³C-niacin). This guide provides an objective comparison of their performance, supported by experimental data for this compound and established principles for ¹³C-labeled standards, to assist researchers in selecting the optimal internal standard for their analytical needs.

Performance Comparison: this compound vs. ¹³C-Niacin

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus accurately correcting for variations. While both this compound and ¹³C-niacin are designed for this purpose, their fundamental structural differences can lead to variations in analytical performance.

FeatureThis compound (Deuterium Labeled)¹³C-Niacin (Carbon-13 Labeled)
Chromatographic Co-elution May exhibit a slight retention time shift compared to unlabeled niacin due to the "isotope effect," where the C-D bond is stronger than the C-H bond. This can lead to partial separation on high-resolution chromatographic systems.Expected to have virtually identical retention times to unlabeled niacin. The mass difference between ¹²C and ¹³C is smaller and has a negligible effect on chromatographic behavior.
Mass Spectrometric Detection Mass shift of +4 Da from unlabeled niacin.Mass shift of +1 to +6 Da (depending on the number of ¹³C atoms) from unlabeled niacin.
Risk of Isotopic Exchange There is a potential, though generally low, risk of deuterium-hydrogen exchange, especially under certain pH and temperature conditions during sample processing. This can compromise the accuracy of quantification.Not susceptible to isotopic exchange, providing greater stability and reliability throughout the analytical workflow.
Accuracy and Precision Methods using this compound have demonstrated good accuracy and precision, with relative standard deviations typically in the range of 0.5-5%.[1] However, chromatographic shifts can introduce bias if not properly managed.Theoretically offers superior accuracy and precision due to better co-elution and the absence of isotopic exchange, leading to more effective compensation for matrix effects.
Commercial Availability & Cost Generally more readily available and less expensive than ¹³C-labeled counterparts.Often more expensive and may have limited commercial availability.

Experimental Protocols

A detailed experimental protocol for the quantification of niacin in food matrices using this compound as an internal standard is summarized below. A directly comparable, fully validated method for ¹³C-niacin was not identified in the reviewed literature.

Protocol for Niacin Quantification using this compound Internal Standard

This method is adapted from a study on the determination of niacin in food materials by liquid chromatography-isotope dilution mass spectrometry.[1]

1. Sample Preparation and Extraction:

  • Homogenization: Solid food samples are homogenized to a fine powder.

  • Spiking: A known amount of this compound internal standard is added to the homogenized sample.

  • Acid Digestion: The sample is subjected to acid digestion to release niacin from its bound forms.

  • Solid-Phase Extraction (SPE): The digest is passed through a strong cation exchange SPE column for cleanup and concentration of niacin and the internal standard.

  • Elution: The analytes are eluted from the SPE column.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is performed using a C18 column.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with positive ion electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following mass transitions are monitored:

    • Niacin: m/z 124 → 80

    • This compound: m/z 128 → 84

3. Quantification:

  • The concentration of niacin in the sample is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Visualizing Experimental Workflows and Pathways

To further clarify the analytical process and the biological context of niacin, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Spike Spike with this compound Sample->Spike Digest Acid Digestion Spike->Digest SPE Solid-Phase Extraction Digest->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation (C18) Elute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant niacin_pathway Tryptophan Tryptophan Niacin Niacin (Nicotinic Acid) Tryptophan->Niacin de novo synthesis Nicotinamide Nicotinamide Niacin->Nicotinamide NAD NAD+ Niacin->NAD Nicotinamide->Niacin Nicotinamide->NAD Metabolites Urinary Metabolites Nicotinamide->Metabolites NADP NADP+ NAD->NADP

References

Cross-Validation of Niacin-d4 Based Methods with Other Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of niacin (Vitamin B3) and its metabolites is critical for advancements in nutritional science, metabolic research, and pharmaceutical development.[1][2] This guide provides an objective comparison of analytical methodologies, focusing on the cross-validation of Niacin-d4 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with other common analytical techniques. The inclusion of deuterated internal standards like this compound in LC-MS/MS assays has become a gold standard for mitigating matrix effects and ensuring high accuracy and precision.[3][4]

This document summarizes quantitative performance data, details experimental protocols, and presents visual diagrams of key processes to assist in the selection and implementation of the most suitable analytical method for your research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for niacin quantification is dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput.[2] The most commonly employed techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), UV-Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5][6]

The following table summarizes the key performance characteristics of these methods, providing a clear comparison of their capabilities.

MethodPrincipleLinearity (Correlation Coefficient, R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.≥ 0.99[3][4]Down to picogram levels[1]10.068 ng/mL (Niacin)[3]Unmatched sensitivity and specificity, effectively minimizes matrix effects, allows for the simultaneous analysis of multiple metabolites.[1][7][8]Higher initial instrument cost, requires specialized expertise.
HPLC-UV Separation by HPLC followed by detection using UV absorbance, typically at 261 nm or 262 nm.[1][2]>0.999[2]0.64 µg/mL (Niacin)[2]1.94 µg/mL (Niacin)[2]Robust, widely available, and cost-effective for routine analysis.[1][2]Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.[2][5]
UV-Spectrophotometry Measures the absorbance of niacin at its maximum wavelength (λmax) in a suitable solvent.[6]0.9991[6]0.64 µg/mL[6]1.94 µg/mL[6]Simple, rapid, and economical for bulk drug and pharmaceutical dosage forms.[6]Lacks specificity and is prone to interference from other UV-absorbing compounds in the sample.[2]
HPLC with Post-Column Derivatization (Fluorescence Detection) HPLC separation followed by photochemical derivatization to form a fluorescent product.Not explicitly statedNot explicitly statedNot explicitly statedEnhanced sensitivity and selectivity compared to HPLC-UV.[2]Requires additional instrumentation for post-column derivatization, method development can be more complex.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the primary techniques discussed.

LC-MS/MS with this compound Internal Standard

This method is ideal for the sensitive and specific quantification of niacin and its metabolites in complex biological matrices like human plasma.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of human plasma, add the this compound internal standard.[3]

    • Perform a solid-phase extraction using a strong cation exchange column to isolate the analytes.[9]

    • Elute the analytes and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for injection.[8]

  • Instrumentation and Conditions:

    • Chromatographic System: A high-performance liquid chromatography system.

    • Column: Inertsil® CN-3 column (100 × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.002% formic acid in water.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Niacin transition: m/z 124.1 → 80.1[3][4][8]

      • This compound transition: m/z 128.1 → 84.1[3][4]

HPLC-UV

A robust and widely used method for the quantification of niacin in pharmaceutical preparations and food samples.

  • Sample Preparation (Pharmaceutical Tablets):

    • Weigh and finely powder a specific number of tablets.[2]

    • Accurately weigh a portion of the powder equivalent to a known amount of niacin and transfer it to a volumetric flask.[2]

    • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to the final volume.[2]

    • Filter the solution through a 0.45 µm filter before injection.[2]

  • Instrumentation and Conditions:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at 262 nm.[6]

UV-Spectrophotometry

A simple and rapid method suitable for the analysis of bulk niacin and pharmaceutical dosage forms.

  • Sample Preparation:

    • Prepare a stock solution of niacin in a suitable solvent (e.g., ethanol).[6]

    • Perform serial dilutions to prepare working standard solutions of known concentrations.[6]

    • For pharmaceutical formulations, dissolve the sample in the solvent and dilute to a concentration within the linear range of the assay.

  • Instrumentation and Conditions:

    • Instrument: UV-Visible spectrophotometer.

    • Wavelength: Measure the absorbance at the λmax of niacin, which is approximately 262 nm in ethanol.[6]

    • Quantification: Determine the concentration of niacin in the sample by comparing its absorbance to a standard calibration curve.

Visualizing the Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical cross-validation workflow and the metabolic pathway of niacin.

Cross_Validation_Workflow cluster_0 Method A: this compound LC-MS/MS cluster_1 Method B: HPLC-UV cluster_2 Method C: UV-Spectrophotometry A_SP Sample Preparation (SPE) A_LC LC Separation A_SP->A_LC A_MS MS/MS Detection A_LC->A_MS A_DQ Data Quantification (with this compound) A_MS->A_DQ Comparison Comparative Analysis A_DQ->Comparison B_SP Sample Preparation (Filtration) B_LC LC Separation B_SP->B_LC B_UV UV Detection B_LC->B_UV B_DQ Data Quantification B_UV->B_DQ B_DQ->Comparison C_SP Sample Preparation (Dilution) C_UV UV Absorbance C_SP->C_UV C_DQ Data Quantification C_UV->C_DQ C_DQ->Comparison Sample Identical Sample Aliquot Sample->A_SP Sample->B_SP Sample->C_SP

Caption: A logical workflow for the cross-validation of analytical methods for niacin quantification.

Niacin_Signaling_Pathway cluster_0 Salvage Pathway cluster_1 De Novo Synthesis Niacin Niacin (Nicotinic Acid) NAD NAD+ Niacin->NAD Nicotinamide Nicotinamide Nicotinamide->NAD Tryptophan Tryptophan Tryptophan->NAD NADP NADP+ NAD->NADP Cellular_Functions Cellular Redox Reactions Energy Metabolism DNA Repair NAD->Cellular_Functions NADP->Cellular_Functions

References

A Comparative Guide to Niacin Quantification: An Inter-Laboratory Perspective Utilizing Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of niacin (Vitamin B3), with a special focus on the use of Niacin-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This document summarizes quantitative data from various studies and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific application, be it in nutritional analysis, clinical research, or pharmaceutical quality control.

Executive Summary

Accurate niacin quantification is vital across various scientific disciplines. This guide delves into the performance of the highly specific and sensitive LC-MS/MS method employing this compound, and contrasts it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and microbiological assays. The use of Certified Reference Materials (CRMs), such as NIST SRM 1849a, is highlighted as a cornerstone for ensuring data accuracy and enabling meaningful inter-laboratory comparisons.

Quantitative Data Comparison

The following tables summarize the performance characteristics of different niacin quantification methods. The data is compiled from various validation studies and proficiency tests.

Table 1: Inter-Laboratory Comparison of Niacin Quantification in Infant Formula (NIST SRM 1846) [2]

Laboratory/MethodMean Niacin Concentration (µg/g)Standard Deviation (µg/g)Relative Standard Deviation (RSD) (%)
Originating Laboratory (SPE-LC)59.74.06.7
Peer Laboratory (SPE-LC)56.66.611.7
Certified Value (NIST SRM 1846) 63.3 ± 7.6

This table presents data from a peer-verified inter-laboratory study, demonstrating the comparability of a solid-phase extraction liquid chromatography method between two laboratories for the analysis of a certified reference material.[2]

Table 2: Performance of LC-MS/MS Method for Niacin Quantification in Human Plasma [3]

ParameterNiacinNicotinuric Acid
Linearity Range (ng/mL)2.0 - 30002.0 - 3000
Lower Limit of Quantification (LLOQ) (ng/mL)2.02.0
Intra-day Precision (% RSD)3.5 - 6.24.1 - 7.5
Inter-day Precision (% RSD)5.1 - 8.76.3 - 9.8
Recovery (%)85.2 - 91.588.1 - 94.3

This table showcases the validation parameters of a sensitive and specific LC-MS/MS method for the simultaneous quantification of niacin and its metabolite in human plasma.[3]

Table 3: Comparison of Alternative Niacin Quantification Methods

MethodPrincipleAdvantagesDisadvantages
HPLC with UV/Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence.[4]Cost-effective, widely available.Lower sensitivity and specificity compared to LC-MS/MS, potential for interferences.[4]
Microbiological Assay Measures the growth of a niacin-dependent microorganism (e.g., Lactobacillus plantarum) in response to the sample.Measures biologically active niacin.Labor-intensive, less precise, and can be affected by interfering substances.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for niacin quantification.

LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for its high sensitivity and specificity.

1. Sample Preparation (Human Plasma) [3]

  • To 100 µL of plasma, add 50 µL of this compound internal standard working solution.

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [3]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Parameters [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Niacin: m/z 124 -> 80

    • This compound: m/z 128 -> 84

HPLC with UV Detection

A widely used and cost-effective method for niacin analysis.

1. Sample Preparation (Food Matrix) [4]

  • Homogenize 1-5 g of the sample.

  • Perform acid hydrolysis with 1 M HCl at 121°C for 30 minutes.

  • Adjust the pH to 4.5 and treat with a suitable enzyme (e.g., Taka-Diastase) to release bound niacin.

  • Filter the extract through a 0.45 µm filter.

2. Chromatographic Conditions [4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 261 nm.

Mandatory Visualizations

Niacin Quantification Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Food) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction/ Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: Workflow for Niacin Quantification using LC-MS/MS with this compound.

Niacin Metabolic Pathway

cluster_analysis Analytical Measurement Tryptophan Tryptophan Niacin Niacin (Nicotinic Acid) Tryptophan->Niacin NAMN Nicotinic Acid Mononucleotide Niacin->NAMN Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NAAD->NAD NADP NADP+ NAD->NADP Niacin_d4 This compound (Internal Standard)

Caption: Simplified metabolic pathway of Niacin and its analysis with this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides the highest level of accuracy and precision for niacin quantification. While other methods like HPLC and microbiological assays have their applications, they often lack the specificity and robustness of the isotope dilution mass spectrometry approach. For reliable inter-laboratory comparison and validation of niacin quantification methods, the use of certified reference materials is indispensable. This guide provides the necessary information for researchers to make informed decisions about the most suitable analytical strategy for their specific needs in the dynamic fields of research and drug development.

References

Navigating Bioanalytical Method Validation: A Comparative Guide for Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of international regulatory standards for the validation of bioanalytical methods, with a focus on the analysis of Niacin-d4. This guide is intended for researchers, scientists, and drug development professionals to ensure reliable data in pharmacokinetic and toxicokinetic studies.

In the landscape of drug development, the validation of bioanalytical methods is a critical step to ensure the accuracy and reliability of concentration measurements for drugs and their metabolites in biological matrices.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to govern this process. Recently, these guidelines have been harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation and study sample analysis.[3][4] This guide will provide a comparative overview of these regulatory requirements, with a specific focus on the application of these principles to the bioanalytical method validation for this compound, a deuterated internal standard for niacin (Vitamin B3).

Regulatory Framework: A Harmonized Approach

The ICH M10 guideline, which has superseded previous individual guidelines from the FDA and EMA, now serves as the primary reference for bioanalytical method validation.[3][4] This harmonization aims to ensure the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceutical products.[2] The guideline applies to the validation of methods used to measure concentrations of chemical and biological drugs and their metabolites in biological samples from pivotal nonclinical and all phases of clinical trials.[5][6]

The core objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[1][5] This involves a thorough evaluation of various validation parameters to ensure the reliability of the analytical results.

Key Bioanalytical Method Validation Parameters

The following table summarizes the essential validation parameters and their corresponding acceptance criteria as outlined in the harmonized ICH M10 guideline.

Validation ParameterDescriptionAcceptance Criteria (ICH M10)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A calibration curve should be generated for each analytical run. A minimum of six non-zero standards are required. The simplest regression model that adequately describes the concentration-response relationship should be used.
Accuracy and Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[7]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.The matrix factor should be calculated and the CV of the IS-normalized matrix factor should not be greater than 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Stability should be assessed at two concentration levels (low and high QC) under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term). The mean concentration at each level should be within ±15% of the nominal concentration.
Recovery The extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized during method development.

Experimental Protocol: A Hypothetical LC-MS/MS Method for this compound

The following protocol outlines a typical bioanalytical method validation for the quantification of a drug, which can be adapted for this compound as an internal standard in a niacin assay using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a widely used technique for the analysis of niacin and its metabolites due to its high sensitivity and specificity.[8][9][10][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing this compound (the internal standard).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: Agilent 1100 series or equivalent.

  • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm).[12]

  • Mobile Phase: Methanol : 2 mM Ammonium Acetate (3:97, v/v).[12]

  • Flow Rate: 1 mL/min (with a 1:1 split).[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 3000 LC-MS/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Niacin: m/z 124.1 → 80.1.[8][11]

    • This compound: m/z 128.1 → 84.1.[8]

  • Source Parameters: Optimized for maximum signal intensity.

The following diagram illustrates the experimental workflow for the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Acetonitrile with this compound plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the bioanalytical method. The following diagram illustrates the logical flow and relationship between these key parameters.

validation_parameters cluster_foundation Method Foundation cluster_quantification Quantitative Performance cluster_reliability Method Reliability selectivity Selectivity & Specificity matrix_effect Matrix Effect selectivity->matrix_effect recovery Recovery selectivity->recovery calibration_curve Calibration Curve matrix_effect->calibration_curve lloq LLOQ calibration_curve->lloq accuracy_precision Accuracy & Precision calibration_curve->accuracy_precision stability Stability accuracy_precision->stability

Caption: Interrelationship of bioanalytical validation parameters.

By adhering to these harmonized regulatory guidelines and employing a well-characterized and validated bioanalytical method, researchers can ensure the generation of high-quality, reliable data that is essential for the successful development and approval of new pharmaceutical products.

References

Niacin-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of niacin (Vitamin B3) in biological matrices is crucial for pharmacokinetic studies, nutritional research, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Niacin-d4, is widely considered the gold standard for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of this compound's performance against common structural analog internal standards, supported by experimental data, to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in quantitative LC-MS/MS to correct for variability during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrumental drift. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, like this compound, are chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical and physical similarity allows them to co-elute with the analyte and experience identical ionization efficiency and matrix effects, leading to superior accuracy and precision.

Performance Comparison: this compound vs. Structural Analogs

While this compound is often the preferred internal standard, its availability or cost may lead researchers to consider structural analogs. The following table summarizes the performance of this compound compared to alternative, non-deuterated internal standards based on published validation data.

Internal StandardTypeAnalyte Recovery (%)Precision (CV%)Accuracy/Relative Error (%)Key Findings & Citations
This compound Stable Isotope-Labeled>80<11 (Intra- & Inter-day)<11Demonstrates high recovery and excellent precision, effectively minimizing matrix effects.[1][2]
5-Fluorouracil (5-FU) Structural Analog89.7 - 93.3Intra-assay: 5.0 - 8.7Inter-assay: 2.8 - 9.4-2.2 to 2.3A viable alternative, though differences in chemical properties compared to niacin may lead to variations in extraction efficiency and matrix effects.[3]
Chinolin-3-carboxylic acid Structural Analog86 - 89<15<15Shows acceptable performance, but potential for differential matrix effects exists due to structural differences with niacin.[4]
Nevirapine Structural AnalogData not specifiedData not specifiedData not specifiedUsed as an internal standard, but detailed comparative performance data is limited in the provided context.[5]

Experimental Protocols

To ensure robust and reproducible results, a well-defined and validated experimental protocol is paramount. Below is a typical workflow for the quantification of niacin in human plasma using an internal standard with LC-MS/MS.

Key Experiment: Quantification of Niacin in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) and water containing 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For niacin, positive ion mode is common.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Niacin: e.g., m/z 124 -> 80

      • This compound: e.g., m/z 128 -> 84

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas of the analyte (niacin) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of niacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Niacin / this compound) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Niacin Calibrate->Quantify G cluster_process Analytical Process cluster_output Result Analyte Niacin (Analyte) Extraction Extraction Analyte->Extraction IS This compound (IS) IS->Extraction Analog_IS Structural Analog IS Analog_IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Accurate Accurate & Precise Quantification Ionization->Accurate This compound compensates for variability Inaccurate Potentially Inaccurate Quantification Ionization->Inaccurate Analog IS may not fully compensate for variability

References

Evaluating the Performance of Niacin-d4 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of niacin (Vitamin B3) in various biological samples is crucial for pharmacokinetic studies, nutritional assessments, and drug development. The use of a stable isotope-labeled internal standard, such as Niacin-d4, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure analytical accuracy and precision. This guide provides a comprehensive evaluation of this compound's performance across different sample matrices, comparing it with alternative internal standards and presenting supporting experimental data.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization characteristics to effectively correct for matrix effects. The following tables summarize the performance of this compound and other commonly used internal standards in human plasma. Data for urine and tissue homogenates are limited, reflecting a gap in the current scientific literature.

Table 1: Performance of this compound as an Internal Standard in Human Plasma

Sample Preparation MethodRecovery of NiacinRecovery of this compoundMatrix Effect (%)Linearity (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Liquid-Liquid ExtractionNot explicitly statedNot explicitly stated2.5[1]5 - 1000[1]5[1]
Solid-Phase Extraction>80[2]Not explicitly statedNegligible[2]50.6 - 25022.7[2]50.6[2]
Protein Precipitation~90Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Table 2: Performance of Alternative Internal Standards for Niacin Analysis in Human Plasma

Internal StandardSample Preparation MethodRecovery of Niacin (%)Recovery of IS (%)Matrix Effect (%)Linearity (ng/mL)LOQ (ng/mL)
5-Fluorouracil (B62378) Protein Precipitation89.7 - 93.3[3]90.2[3]80.0 - 96.5[3]5 - 800[3]5[3]
Quinoline-3-carboxylic acid Solid-Phase Extraction86 - 89Not explicitly statedNot explicitly stated50 - 75050
6-Chloronicotinamide Protein PrecipitationNot explicitly statedNot explicitly statedNot significant[4]Not explicitly statedNot explicitly stated
Nevirapine (B1678648) Liquid-Liquid Extraction98.8 - 114[5]98.8 - 114[5]Not explicitly stated100 - 20000100

Note: Direct comparative studies of this compound performance in urine and tissue homogenates are scarce in the published literature. While some methods for niacin analysis in urine exist, they often do not utilize this compound or provide detailed validation data for the internal standard. For tissue homogenates, there is a significant lack of data regarding the use of this compound as an internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the reviewed literature.

Protocol 1: Niacin Quantification in Human Plasma using Liquid-Liquid Extraction and this compound

This protocol is adapted from a validated method for the analysis of niacin in human plasma.[1]

1. Sample Preparation: a. To 250 µL of human plasma, add the internal standard this compound. b. Acidify the plasma sample. c. Perform a single liquid-liquid extraction with methyl-t-butyl ether. d. Evaporate the organic layer to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing an additive like formic acid to improve peak shape and ionization.
  • Flow Rate: A typical flow rate for analytical HPLC or UHPLC systems.
  • Injection Volume: A small volume, typically in the range of 1-10 µL.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions:
  • Niacin: m/z 124.1 → 80.1[6]
  • This compound: m/z 128.1 → 84.1[2]

Protocol 2: Niacin Quantification in Human Plasma using Protein Precipitation and 5-Fluorouracil

This protocol is based on a method using 5-Fluorouracil as the internal standard.[3]

1. Sample Preparation: a. To 100 µL of human plasma, add 50 µL of the internal standard working solution (5-Fluorouracil). b. Add 250 µL of acetonitrile to precipitate proteins. c. Centrifuge the sample to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Zorbax 300SB-C8 column (250 mm × 4.6 mm, 5 µm).[3]
  • Mobile Phase: Methanol-2 mM ammonium (B1175870) acetate (B1210297) (3:97, v/v).[3]
  • Flow Rate: 1 mL/min (with a 1:1 split).[3]
  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source operating in negative ion mode.[3]
  • MRM Transitions: Specific transitions for niacin, its metabolites, and 5-fluorouracil would be monitored.

Mandatory Visualization

Niacin Metabolism and Signaling Pathways

Niacin plays a central role in cellular metabolism through its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are essential for numerous redox reactions. Niacin also exerts signaling functions, notably through the G-protein coupled receptor 109A (GPR109A), which is involved in the regulation of lipid metabolism.

Niacin_Signaling_Pathway cluster_adipocyte In Adipose Tissue Niacin Niacin (Nicotinic Acid) GPR109A GPR109A Niacin->GPR109A activates Preiss_Handler Preiss-Handler Pathway Niacin->Preiss_Handler enters NFkB NF-κB Signaling Pathway Niacin->NFkB downregulates Lipolysis Lipolysis GPR109A->Lipolysis inhibits Adipocyte Adipocyte FFA Free Fatty Acids (in plasma) Lipolysis->FFA produces NAMN Nicotinic Acid Mononucleotide (NAMN) Preiss_Handler->NAMN NAD NAD+ NAMN->NAD NADP NADP+ NAD->NADP phosphorylated Redox Redox Reactions (e.g., Glycolysis, TCA Cycle) NAD->Redox coenzyme for Biosynthesis Anabolic Reactions (e.g., Fatty Acid Synthesis) NADP->Biosynthesis coenzyme for Inflammation Vascular Inflammation NFkB->Inflammation inhibits Experimental_Workflow start Start: Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard (e.g., this compound) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation (e.g., with Acetonitrile) sample_prep->ppt Method 1 lle Liquid-Liquid Extraction (e.g., with MTBE) sample_prep->lle Method 2 spe Solid-Phase Extraction sample_prep->spe Method 3 evap_recon Evaporation & Reconstitution ppt->evap_recon lle->evap_recon spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_analysis Data Analysis: Peak Integration & Ratio Calculation (Analyte/IS) lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Niacin Concentration quantification->end

References

Establishing Linearity and Lower Limit of Quantification (LLOQ) with Niacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Niacin-d4's performance as an internal standard in establishing linearity and the Lower Limit of Quantification (LLOQ) for the bioanalysis of niacin. The information is intended for researchers, scientists, and drug development professionals. The methodologies and data presented are synthesized from established regulatory guidelines and scientific literature.

Performance Comparison: this compound vs. Alternative Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] Their co-elution with the analyte minimizes variability from matrix effects, ion suppression, and instrument response, leading to enhanced accuracy and precision.[2][4][5] Alternatives, such as structural analogs, may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less reliable data.

The following table summarizes typical performance characteristics when using this compound compared to a generic structural analog for niacin quantification.

Performance MetricThis compound (Deuterated IS)Structural Analog IS (Hypothetical)Regulatory Guidance (FDA/EMA)
Linearity (r²) ≥ 0.99[6][7]Typically ≥ 0.99Simplest model with appropriate weighting
LLOQ Precision (%CV) ≤ 20%[8][9]≤ 20%≤ 20%[8][9]
LLOQ Accuracy (% of nominal) Within ±20%[8][9]Within ±20%Within ±20%[8][9]
Other QC Precision (%CV) ≤ 15%[8][9]≤ 15%≤ 15%[8][9]
Other QC Accuracy (% of nominal) Within ±15%[8][9]Within ±15%Within ±15%[8][9]
Typical LLOQ (in plasma) 2 - 50 ng/mL[6][10][11]Variable, potentially higherMust be determined for each method
Typical Upper Limit of Quantification (ULOQ) 2,000 - 25,000 ng/mL[6][10][11]VariableMust be determined for each method

Experimental Protocol for Establishing Linearity and LLOQ

This protocol outlines the key steps for validating a bioanalytical method for niacin using this compound as an internal standard, in line with FDA and EMA guidelines.[12][13][14][15]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of niacin and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the niacin stock solution to create calibration standards.

  • Prepare a working internal standard solution of this compound at a constant concentration.

  • Prepare separate working solutions for Quality Control (QC) samples from a different weighing of the niacin reference standard.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the niacin working standards to create a calibration curve consisting of a blank, a zero sample (with internal standard), and at least 6-8 non-zero concentration levels.[8][9]

  • The calibration range should cover the expected concentrations in study samples.

  • Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: The lowest standard on the calibration curve.

    • Low QC: Within three times the LLOQ.[16]

    • Medium QC: Around 50% of the calibration curve range.[16][17]

    • High QC: At about 75% of the upper limit of quantification (ULOQ).[16][17]

3. Sample Preparation and Analysis:

  • To an aliquot of each calibration standard, QC sample, and study sample, add the working internal standard solution (this compound).

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

4. Data Analysis and Acceptance Criteria:

  • Linearity:

    • Plot the peak area ratio (niacin/Niacin-d4) against the nominal concentration of niacin.

    • Apply the simplest regression model that adequately describes the concentration-response relationship (e.g., linear, weighted 1/x or 1/x²).

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[17]

  • LLOQ Determination:

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[9]

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[9]

    • Analyze at least five LLOQ samples.

    • The precision (%CV) of the LLOQ samples should not exceed 20%.[8][9]

    • The accuracy should be within ±20% of the nominal concentration.[8][9]

  • Accuracy and Precision:

    • Analyze at least five replicates of each QC level (Low, Medium, High) in at least three separate analytical runs.[17][18]

    • Intra-day and Inter-day Precision: The CV should not exceed 15% for Low, Medium, and High QCs, and 20% for the LLOQ.[8][9]

    • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal values for Low, Medium, and High QCs, and within ±20% for the LLOQ.[8][9]

Workflow for Linearity and LLOQ Establishment

G cluster_validation Validation Assessment prep_solutions Prepare Stock & Working Solutions (Analyte & IS) prep_samples Prepare Calibration Curve & QC Samples in Matrix prep_solutions->prep_samples sample_extraction Sample Extraction (e.g., Protein Precipitation) prep_samples->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing (Peak Area Integration) lcms_analysis->data_processing linearity Linearity Evaluation (r² ≥ 0.99) data_processing->linearity accuracy_precision Accuracy & Precision (QC Samples) data_processing->accuracy_precision lloq_eval LLOQ Confirmation (Accuracy, Precision, S/N) data_processing->lloq_eval pass Method Validated linearity->pass Pass fail Method Optimization Required linearity->fail Fail accuracy_precision->pass Pass accuracy_precision->fail Fail lloq_eval->pass Pass lloq_eval->fail Fail

Caption: Workflow for establishing linearity and LLOQ in a bioanalytical method.

References

Assessing Analytical Method Robustness: A Comparative Guide to Using Niacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of niacin (Vitamin B3) is critical for pharmacokinetic studies, clinical trials, and food analysis. The robustness of an analytical method is paramount to ensure that results are reliable and reproducible despite minor variations in experimental conditions. This guide provides a comparative analysis of analytical methods for niacin quantification, with a focus on the use of Niacin-d4, a deuterium-labeled internal standard, to enhance method robustness.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1][2][3] It closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization and matrix effects. This intrinsic similarity allows it to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analysis.

Comparative Analysis of Analytical Methods

The primary methods for niacin quantification involve High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or tandem mass spectrometry (MS/MS). The choice of internal standard is a critical factor influencing the method's robustness.

Method Internal Standard (IS) Principle Key Advantages Key Limitations
LC-MS/MS This compound (Isotope Dilution) Co-elution of analyte and a stable isotope-labeled IS. Quantification is based on the ratio of their signal intensities.[4]High specificity and sensitivity. Effectively corrects for matrix effects, extraction variability, and instrument fluctuations, leading to high accuracy and precision.[3][4][5]Higher cost and limited availability of the labeled standard. Requires access to LC-MS/MS instrumentation.
LC-MS/MS Structural Analogue (e.g., 5-Fluorouracil) A molecule with similar chemical structure to the analyte is used as the IS.More cost-effective than isotopic standards. Offers better correction than no IS.May not co-elute perfectly with the analyte. Can exhibit different ionization efficiency and be affected differently by matrix components, leading to less accurate correction.
HPLC-UV None or Structural Analogue Separation by HPLC followed by detection using UV absorbance.Widely available, cost-effective, and robust for routine analysis of simpler matrices.[6][7]Lower sensitivity and selectivity compared to MS/MS. Prone to interference from matrix components, which can affect accuracy.[6]
Quantitative Performance Data

The robustness and reliability of an analytical method are demonstrated through validation parameters. The following tables summarize typical performance data from various studies, comparing methods that utilize this compound with those using other approaches.

Table 1: Method Validation Parameters

Parameter LC-MS/MS with this compound LC-MS/MS with Structural Analogue (5-FU) HPLC-UV
Linearity Range (ng/mL) 5 - 1000, 50.6 - 25022.7[4]5 - 8001000 - 19000[7]
Correlation Coefficient (r²) ≥ 0.99[4]Not explicitly stated, but method was linear[2]0.9991[7]
Intra-day Precision (%RSD) < 11%[4]5.0% - 8.7%[2]< 2%
Inter-day Precision (%RSD) < 11%[4]2.8% - 9.4%[2]< 2%
Accuracy / Recovery (%) >80%[4]89.7% ± 2.5% to 93.3% ± 6.3%[2]98.6% - 101.5%
Matrix Effect (%) 2.5%Relative matrix effect: 80.0% - 96.5%Not typically assessed in the same manner; prone to interference.
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL1.94 µg/mL (1940 ng/mL)[6]

Data synthesized from multiple sources for comparative purposes.

As the data indicates, methods employing this compound demonstrate excellent performance, particularly in managing matrix effects, which is a common challenge in bioanalysis.[5] A low matrix effect percentage signifies that the presence of other components in the biological sample (e.g., plasma, urine) does not significantly suppress or enhance the ionization of the analyte, leading to more accurate quantification.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the LC-MS/MS analysis of niacin using this compound as an internal standard and a comparative HPLC-UV method.

Protocol 1: LC-MS/MS Method with this compound Internal Standard

This protocol is based on methodologies for quantifying niacin in human plasma.[4][5]

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Acidify the plasma sample.

  • Perform solid-phase extraction using a strong cation exchange column.[3]

  • Wash the column to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 or equivalent.[2]

  • Column: Inertsil® CN-3 (100 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and 0.002% formic acid in water (70:30, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.[4][5]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Niacin transition: m/z 124.1 → 80.1[4]

    • This compound transition: m/z 128.1 → 84.1[4]

Protocol 2: HPLC-UV Method

This protocol is a general representation for the analysis of niacin in pharmaceutical formulations.[6][7]

1. Sample Preparation

  • Weigh and finely powder a set number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of niacin and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase or ethanol), sonicate to dissolve, and dilute to volume.[6][7]

  • Filter the solution through a 0.45 µm filter before injection.[6]

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: ODS C8 column (250× 4.6 mm i.d.; 5 µm particle size).[8]

  • Mobile Phase: Mixture of 0.1% v/v triethylamine (B128534) (pH 3.0) and methanol (B129727) (30:70% v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 262 nm.[7]

  • Injection Volume: 20 µL.[8]

Visualizing the Path to Robustness

The following diagrams illustrate the analytical workflow and the theoretical advantage of using an isotopically labeled internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE, LLE, PP) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject LC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize MS Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: A generalized workflow for the bioanalysis of niacin using an internal standard.

G cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism V_Extract Incomplete Extraction Niacin Niacin (Analyte) V_Extract->Niacin Affects Niacin_d4 This compound (Ideal IS) V_Extract->Niacin_d4 Affects Equally Analog_IS Structural Analogue (Non-ideal IS) V_Extract->Analog_IS Affects Differently V_Matrix Matrix Effects (Ion Suppression) V_Matrix->Niacin Affects V_Matrix->Niacin_d4 Affects Equally V_Matrix->Analog_IS Affects Differently V_Inject Injection Volume Variation V_Inject->Niacin Affects V_Inject->Niacin_d4 Affects Equally V_Inject->Analog_IS Affects Equally Ratio Analyte / IS Ratio Niacin->Ratio Niacin_d4->Ratio Corrects Analog_IS->Ratio Partially Corrects Result Robust Result Ratio->Result

Caption: How this compound provides superior correction for analytical variability.

References

Safety Operating Guide

Personal protective equipment for handling Niacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Niacin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound, a powdered substance, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The risk of inhaling combustible dust concentrations must also be mitigated.[2] Therefore, a comprehensive PPE strategy is mandatory.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects against dust particles and accidental splashes.[2][3][4]
Face ShieldTo be worn in addition to safety glasses or gogglesRecommended when there is a significant risk of splashes or dust generation.
Hand Protection Nitrile GlovesPowder-free, disposablePrevents skin contact and irritation.[5] Powder-free gloves are recommended to avoid contamination.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[3]
Respiratory Protection N95-rated Respirator or higherNIOSH-approvedEssential for weighing and handling the powder to prevent inhalation of dust particles.[4]

Operational Plan: Safe Handling of this compound

This section outlines the standard operating procedures for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from sources of ignition.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Handling and Use
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation.[4][6]

  • Weighing: Use a balance inside a ventilated enclosure. Handle with care to avoid creating dust clouds.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory.[7]

  • Clothing: Contaminated clothing should be removed and laundered before reuse.[2]

Spill and Waste Disposal
  • Spill Cleanup:

    • For minor spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • Clean the spill area with a wet cloth or paper towel to remove any remaining particles.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, labeled hazardous waste container.

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not mix with other waste.[5]

Emergency Response Plan

Immediate and appropriate action is critical in the event of accidental exposure.

Skin Contact
  • Action: Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][3]

  • Medical Attention: Seek medical advice if skin irritation develops or persists.[3]

Eye Contact
  • Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[2]

  • Medical Attention: Seek immediate medical attention.[2][6]

Inhalation
  • Action: Move the exposed individual to fresh air at once.[2][6] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

  • Medical Attention: Seek immediate medical attention.

Ingestion
  • Action: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][6]

  • Medical Attention: Seek immediate medical attention.[2]

Visual Workflow and Emergency Protocols

The following diagrams illustrate the safe handling workflow and the emergency response procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Workspace (Fume Hood) A->B C Retrieve this compound from Storage B->C D Weigh and Handle Powder in Hood C->D E Perform Experimental Procedure D->E F Clean Workspace and Equipment E->F G Segregate and Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J J

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Remove Contaminated Clothing; Wash with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush Eyes with Water (15 min); Remove Contact Lenses Eye->FlushEyes FreshAir Move to Fresh Air; Provide Respiratory Support if Needed Inhalation->FreshAir RinseMouth Rinse Mouth with Water; Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niacin-d4
Reactant of Route 2
Niacin-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.